Zorubicin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54083-22-6 |
|---|---|
Molecular Formula |
C34H35N3O10 |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |
InChI |
InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/t15-,20-,22-,23-,28+,34-/m0/s1 |
InChI Key |
FBTUMDXHSRTGRV-BJISBDEGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
daunomycin benzoylhydrazone RP 22050 Rubidazone zorubicin zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer zorubicin, (L-arabino)-(2S-cis)-isomer zorubicine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Zorubicin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zorubicin, an anthracycline antibiotic and a synthetic derivative of daunorubicin, is a potent antineoplastic agent.[1] Its primary mechanism of action in cancer cells is multifaceted, involving direct interaction with DNA, inhibition of critical cellular enzymes, and the generation of cytotoxic reactive oxygen species (ROS). This guide provides a detailed examination of these core mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways involved. While much of the mechanistic understanding is derived from its close analog, doxorubicin, this document integrates specific findings on this compound where available.
Core Mechanisms of Action
The anticancer effects of this compound are primarily attributed to three interconnected mechanisms:
-
DNA Intercalation and Adduct Formation: this compound inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[1] This physical disruption of the DNA structure interferes with essential cellular processes like DNA replication and transcription, ultimately hindering cancer cell proliferation.[1] The intercalation preferably occurs at sites with adjacent GC base pairs.[2] This interaction can lead to the formation of this compound-DNA adducts, which can trigger DNA damage responses and cell death independently of topoisomerase II.[2]
-
Topoisomerase II Inhibition: this compound targets topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1] The drug stabilizes the covalent complex formed between topoisomerase II and DNA after the enzyme creates a double-strand break. By preventing the re-ligation of the DNA strands, this compound leads to the accumulation of DNA double-strand breaks, a form of severe genetic damage that triggers apoptotic cell death.[3][4][5] It's important to note that DNA intercalation is a prerequisite but not sufficient on its own for the inhibition of topoisomerase II.[6][7]
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo a one-electron reduction to form a semiquinone radical. This unstable intermediate is then re-oxidized back to this compound in a process that generates superoxide radicals. These radicals can then lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals.[8][9] The resulting oxidative stress causes damage to cellular components including lipids, proteins, and DNA, contributing to the drug's cytotoxicity.[8]
These primary mechanisms culminate in the induction of programmed cell death, or apoptosis, in cancer cells.
Signaling Pathways
DNA Damage and Apoptosis Induction Pathway
The DNA damage caused by this compound's intercalation and topoisomerase II inhibition activates complex cellular signaling pathways that converge on apoptosis. The p53 tumor suppressor protein plays a critical role in this process. Upon sensing severe DNA damage, p53 levels increase, leading to the transcription of pro-apoptotic genes like PUMA and Noxa, which in turn activate the intrinsic apoptotic pathway.[10]
Reactive Oxygen Species (ROS) Generation and Cellular Damage
This compound's quinone moiety can be enzymatically reduced to a semiquinone radical, which then donates an electron to molecular oxygen to form superoxide. This initiates a cascade of ROS production, leading to widespread cellular damage and apoptosis.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy of this compound from clinical studies.
Table 1: Response Rates of this compound in Undifferentiated Carcinoma of the Nasopharynx (UCNT) [11]
| Treatment Group | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate |
| This compound Monotherapy | 34 | 4 (11.75%) | 4 (11.75%) | 8 (23.5%) |
| This compound + Cisplatin | 36 | 10 (27.78%) | 17 (47.22%) | 27 (75%) |
Table 2: Response Rates of High-Dose this compound in Advanced Soft Tissue Sarcoma [12]
| Treatment | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Overall Response Rate |
| This compound (600 mg/m²) | 20 | 2 (10%) | 6 (30%) | 6 (30%) | 6 (30%) | 8 (40%) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments used to elucidate the mechanism of action of anthracyclines like this compound.
DNA Intercalation Assay (DNA Unwinding Assay)
This assay measures the ability of a compound to unwind supercoiled DNA, which is a characteristic of intercalating agents.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., Form I pC15 DNA), purified topoisomerase I, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for DNA relaxation by topoisomerase I in the presence of the intercalating agent.
-
Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Electrophoresis: Analyze the DNA topology by agarose gel electrophoresis. The extent of DNA unwinding is determined by the mobility shift of the DNA bands. Intercalation will cause the supercoiled DNA to relax and then re-supercoil in the opposite direction with increasing drug concentration.
Topoisomerase II-mediated DNA Cleavage Assay
This assay determines if a compound can stabilize the topoisomerase II-DNA cleavable complex.
Protocol:
-
DNA Labeling: End-label a linearized plasmid DNA with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Reaction Mixture: Prepare a reaction mixture containing the labeled DNA, purified topoisomerase II, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavable complex.
-
Denaturation and Electrophoresis: Stop the reaction by adding SDS and proteinase K, followed by denaturation. Analyze the DNA fragments by denaturing polyacrylamide gel electrophoresis. An increase in DNA cleavage at specific sites indicates the stabilization of the cleavable complex.
Intracellular ROS Detection Assay
This assay measures the generation of reactive oxygen species within cells following drug treatment.
Protocol:
-
Cell Culture: Culture cancer cells in appropriate media.
-
Drug Treatment: Treat the cells with this compound at various concentrations and for different time points.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope, flow cytometer, or a microplate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion
The anticancer activity of this compound in cancer cells is a result of a multi-pronged attack on cellular integrity. Its ability to intercalate into DNA, inhibit the crucial function of topoisomerase II, and generate damaging reactive oxygen species collectively leads to the activation of apoptotic pathways and ultimately, cancer cell death. A thorough understanding of these intricate mechanisms is paramount for the rational design of novel therapeutic strategies and for optimizing the clinical application of this compound and other anthracyclines. Further research is warranted to delineate the specific nuances of this compound's interactions within the cellular environment to enhance its therapeutic index.
References
- 1. Buy this compound | 54083-22-6 | >98% [smolecule.com]
- 2. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized study of this compound versus this compound-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A pilot study of high-dose this compound in advanced stages of soft tissue sarcoma in adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
Zorubicin as a DNA Intercalating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorubicin is a synthetic anthracycline antibiotic, a class of potent chemotherapeutic agents widely utilized in oncology.[1] Structurally, it is a derivative of daunorubicin, another well-known anthracycline.[1] The primary mechanism of action for this compound, like other anthracyclines, involves its role as a DNA intercalating agent and an inhibitor of topoisomerase II, leading to the disruption of DNA replication and transcription and ultimately inducing apoptosis in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the core principles of this compound's function, supported by quantitative data (with doxorubicin as a reference due to the limited availability of this compound-specific preclinical data), detailed experimental protocols, and visualizations of key pathways.
Chemical Structure
This compound's chemical structure consists of a tetracyclic aglycone, adriamycinone, linked to the amino sugar daunosamine. The planar aromatic chromophore of the aglycone is crucial for its ability to intercalate into DNA.
Chemical Formula: C₃₄H₃₅N₃O₁₀ Molar Mass: 645.66 g/mol
Mechanism of Action
The anticancer effects of this compound are primarily attributed to two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.
1. DNA Intercalation:
This compound's planar tetracyclic ring structure enables it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of DNA and RNA polymerases, thereby halting the processes of replication and transcription, which are essential for cell division and protein synthesis.[2]
2. Topoisomerase II Inhibition:
Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. This compound stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which triggers a DNA damage response and ultimately initiates apoptosis.
Quantitative Data
Quantitative preclinical data for this compound is limited in the public domain. Due to its structural and mechanistic similarity to doxorubicin, data for doxorubicin is presented here as a reference point.
In Vitro Cytotoxicity (IC50) of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Adenocarcinoma | 0.05 - 2.5 | 48 - 72 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.02 - 0.5 | 48 - 72 |
| A549 | Lung Carcinoma | 0.1 - 1.0 | 48 - 72 |
| HCT116 | Colon Carcinoma | 0.03 - 0.2 | 48 - 72 |
| HeLa | Cervical Adenocarcinoma | 0.04 - 0.3 | 48 - 72 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[3][4][5][6]
DNA Binding Affinity of Doxorubicin
| Parameter | Value | Conditions |
| Binding Constant (K) | 1.0 - 6.0 x 10⁶ M⁻¹ | Varies with ionic strength and DNA sequence |
| Binding Site Size (n) | 3 - 5 base pairs per molecule |
Reference data for doxorubicin.[7][8]
Clinical Efficacy of this compound in Undifferentiated Carcinoma of the Nasopharynx (UCNT)
| Treatment Group | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate |
| This compound Monotherapy | 34 | 11.75% | 11.75% | 23.5% |
| This compound + Cisplatin | 36 | 27.78% | 47.22% | 75% |
Data from a randomized clinical trial.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of DNA intercalating agents like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11]
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is based on the displacement of ethidium bromide (EtBr), a fluorescent DNA intercalator, by the test compound.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr) solution
-
This compound stock solution
-
Tris-EDTA buffer (pH 7.4)
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Prepare a solution of ctDNA (e.g., 50 µM) and EtBr (e.g., 5 µM) in Tris-EDTA buffer.
-
Incubate the DNA-EtBr solution at room temperature for 10 minutes to allow for stable complex formation.
-
Measure the initial fluorescence of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).
-
Add increasing concentrations of this compound to the DNA-EtBr solution.
-
Incubate for 5-10 minutes after each addition.
-
Measure the fluorescence intensity after each addition. A decrease in fluorescence indicates the displacement of EtBr by this compound.
-
The binding constant can be calculated using the Scatchard equation or other appropriate binding models.[12][13][14]
Topoisomerase II Inhibition Assay (Plasmid DNA Cleavage Assay)
This assay assesses the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Assay buffer (containing ATP)
-
This compound stock solution
-
Proteinase K
-
SDS (Sodium dodecyl sulfate)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Set up reaction tubes containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add human Topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding SDS and proteinase K, and incubate at 37°C for another 30 minutes to digest the enzyme.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a DNA staining agent and visualize under UV light. An increase in the amount of linear DNA with increasing this compound concentration indicates inhibition of the re-ligation step of the topoisomerase II catalytic cycle.[15][16][17]
Therapeutic Applications and Limitations
This compound has been investigated for its efficacy in various malignancies, including acute leukemia and solid tumors such as undifferentiated carcinoma of the nasopharynx.[9] Clinical studies have shown that this compound, both as a monotherapy and in combination with other chemotherapeutic agents like cisplatin, can induce significant tumor responses.[9]
The primary limitation of this compound, and anthracyclines in general, is its dose-dependent cardiotoxicity.[18][19] This adverse effect can manifest as acute changes in cardiac function or, more seriously, as chronic, cumulative cardiomyopathy that can lead to congestive heart failure. The mechanisms underlying this cardiotoxicity are complex and are thought to involve the generation of reactive oxygen species (ROS) and interference with mitochondrial function in cardiac cells.[18][20][21][22] Therefore, careful monitoring of cardiac function is essential during treatment with this compound.
Conclusion
This compound is a potent DNA intercalating agent and topoisomerase II inhibitor with demonstrated clinical activity against a range of cancers. Its mechanism of action, centered on the disruption of fundamental DNA processes, makes it an effective cytotoxic agent. However, its clinical utility is tempered by the significant risk of cardiotoxicity. A thorough understanding of its pharmacology, supported by robust preclinical and clinical data, is crucial for optimizing its therapeutic index and developing strategies to mitigate its adverse effects. Further research into this compound-specific quantitative data will be invaluable for its future development and clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Intracellular accumulation and cytotoxicity of doxorubicin with different pharmaceutical formulations in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence correlation spectroscopy for multiple-site equilibrium binding: a case of doxorubicin–DNA interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Grade-dependent effects on cell cycle progression and apoptosis in response to doxorubicin in human bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nathan.instras.com [nathan.instras.com]
- 13. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of ethidium bromide intercalation on DNA radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 17. topogen.com [topogen.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Research on Doxorubicin-Induced Cardiotoxicity Mechanism and Its Forensic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. makhillpublications.co [makhillpublications.co]
- 22. Mechanisms and Drug Intervention for Doxorubicin-Induced Cardiotoxicity Based on Mitochondrial Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Topoisomerase II Inhibition by Zorubicin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zorubicin is a synthetic anthracycline antibiotic, a derivative of daunorubicin, that exerts its antineoplastic effects primarily through the inhibition of topoisomerase II.[1] By stabilizing the topoisomerase II-DNA covalent complex, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols for evaluation, and relevant data pertaining to this compound and its class of compounds. Due to the limited availability of specific preclinical data for this compound, information from the closely related and extensively studied anthracycline, Doxorubicin, is included to provide a broader context for its mechanism and evaluation.
Chemical Structure and Properties
This compound is a benzoylhydrazone derivative of daunorubicin.[1] The chemical structure of this compound is presented below.
Chemical Formula: C₃₄H₃₅N₃O₁₀ Molecular Weight: 645.66 g/mol
Mechanism of Action: Topoisomerase II Inhibition
The primary molecular target of this compound is DNA topoisomerase II, a nuclear enzyme critical for managing DNA topology during replication, transcription, and chromosome segregation.[2][3]
3.1 The Topoisomerase II Catalytic Cycle
Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This process is essential to relieve torsional stress and to decatenate intertwined daughter chromosomes after replication.
3.2 this compound as a Topoisomerase II Poison
This compound acts as a "topoisomerase II poison." It does not inhibit the catalytic activity of the enzyme directly but rather traps the enzyme in a covalent complex with DNA.[2] This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks. These breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis.[4]
The following diagram illustrates the mechanism of Topoisomerase II inhibition by this compound.
Caption: Mechanism of this compound as a Topoisomerase II poison.
Signaling Pathways Activated by Topoisomerase II Inhibition
The DNA damage induced by this compound activates several intracellular signaling pathways, culminating in cell death. The p53 tumor suppressor protein plays a crucial role in this process.
Caption: Key signaling events following this compound-mediated DNA damage.
Quantitative Data
5.1 Preclinical Data (Doxorubicin as a surrogate)
Due to the limited availability of specific preclinical data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Doxorubicin in various human cancer cell lines. This data provides a general indication of the potency of this class of compounds.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | 24 | [5] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | 24 | [5] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | 24 | [5] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 24 | [5] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 | [5] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24 | [5] |
| M21 | Skin Melanoma | 2.77 ± 0.20 | 24 | [5] |
| NCI-H1299 | Non-small cell lung cancer | >10 | 48 | [6] |
| HT-29 | Colorectal Adenocarcinoma | <1 | 24 | [7] |
| Y79 | Retinoblastoma | <1 | 24 | [7] |
| U373 | Glioblastoma | <1 | 24 | [7] |
5.2 Clinical Trial Data (this compound)
A randomized study in patients with undifferentiated carcinoma of the nasopharynx (UCNT) provides clinical efficacy and toxicity data for this compound.[8]
| Treatment Arm | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate |
| This compound | 34 | 4 (11.75%) | 4 (11.75%) | 8 (23.5%) |
| This compound + Cisplatin | 36 | 10 (27.78%) | 17 (47.22%) | 27 (75%) |
| Toxicity (Grade 3-4) | This compound (n=40) | This compound + Cisplatin (n=40) |
| Granulocytopenia | 6 | 10 |
| Thrombocytopenia | 2 | 8 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Topoisomerase II inhibitors like this compound.
6.1 Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of Topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Caption: A generalized workflow for the Topoisomerase II decatenation assay.
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing 10x assay buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin), ATP, and kDNA substrate.
-
Compound Addition: Add the test compound (this compound) at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add purified human Topoisomerase II to each reaction tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) and chloroform/isoamyl alcohol (24:1).
-
Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel.
-
Visualization: Run the gel, stain with ethidium bromide, and visualize under a UV transilluminator. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.
6.2 DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, resulting in an increase in linear DNA.[12][13][14]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and ATP.
-
Compound and Enzyme Addition: Add the test compound (this compound) and purified Topoisomerase II enzyme.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination and Protein Digestion: Stop the reaction by adding SDS and then Proteinase K to digest the protein component of the cleavage complex.
-
Agarose Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel containing ethidium bromide.
-
Analysis: The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.
6.3 Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of a compound and to calculate its IC50 value.[15][16][17]
Caption: A generalized workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Conclusion
This compound is a potent Topoisomerase II inhibitor belonging to the anthracycline class of chemotherapeutic agents. Its mechanism of action involves the stabilization of the Topoisomerase II-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in cancer cells. While specific preclinical quantitative data for this compound is limited, the extensive research on related compounds like Doxorubicin provides a solid framework for understanding its biological activity and for designing further investigational studies. The experimental protocols detailed in this guide are standard methods for the evaluation of Topoisomerase II inhibitors and can be readily applied to further characterize the pharmacological profile of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular accumulation and cytotoxicity of doxorubicin with different pharmaceutical formulations in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized study of this compound versus this compound-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. inspiralis.com [inspiralis.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA cleavage assay kit [profoldin.com]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Zorubicin
Prepared for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Zorubicin, an anthracycline antibiotic utilized in oncology. It details the compound's chemical structure, physicochemical properties, synthesis methodologies, and biological activity, with a focus on presenting quantitative data and experimental protocols for a scientific audience.
Chemical Structure and Properties
This compound is a semi-synthetic derivative of daunorubicin, belonging to the anthracycline class of antineoplastic agents.[1][2] Its structure is characterized by a tetracyclic quinone aglycone linked to an amino sugar, daunosamine. The key modification distinguishing it from its parent compound is the formation of a benzoylhydrazone at the C-13 ketone.[1][3][4]
IUPAC Name and Molecular Formula
-
IUPAC Name: N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide[1]
-
Synonyms: Rubidazone, RP-22050, NSC-164011 (hydrochloride salt)[3][6]
Physicochemical Data
The physicochemical properties of this compound are summarized in the table below. The hydrochloride salt form is often used to enhance water solubility for pharmaceutical applications.[1]
| Property | Value |
| Molecular Formula | C34H35N3O10[1][5] |
| Molecular Weight | 645.7 g/mol [1] |
| Appearance | White to off-white solid powder[1] |
| Solubility | The hydrochloride salt form demonstrates enhanced water solubility compared to the free base.[1] The core structure has both hydrophilic (sugar moiety) and hydrophobic (anthracycline) parts.[1] |
| Storage Conditions | Short term (days to weeks): Dry, dark, at 0 - 4°C. Long term (months to years): -20°C.[1] |
| UV-Visible Absorption (Hydrochloride salt in Methanol) | λmax at 232.5 nm (ε=40225), 253 nm (ε=35300), 480 nm (ε=10480), and 495 nm (ε=10300)[3] |
Synthesis of this compound
The synthesis of this compound is a semi-synthetic process that starts with the naturally produced anthracycline, daunorubicin.[1] The primary transformation is the condensation reaction between the C-13 ketone of daunorubicin and benzoylhydrazine (benzoic acid hydrazide) to form a stable benzoylhydrazone derivative.[1][3]
Synthetic Workflow
The general workflow for the synthesis of this compound involves the reaction of the precursor followed by purification to isolate the final product.
Caption: General workflow for the semi-synthesis of this compound from Daunorubicin.
Experimental Protocol: Synthesis
The following is a generalized protocol based on the known chemical transformation. Specific reaction conditions such as solvent, temperature, and reaction time may vary.
-
Dissolution: Dissolve Daunorubicin in a suitable organic solvent (e.g., methanol or ethanol).
-
Reagent Addition: Add a stoichiometric equivalent or slight excess of benzoylhydrazine to the solution. An acidic catalyst may be employed to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: Upon reaction completion, the crude this compound product may precipitate from the solution or be isolated by removing the solvent under reduced pressure.
-
Washing: The crude solid is washed with a non-polar solvent to remove unreacted benzoylhydrazine.
Experimental Protocol: Purification
Purification of the crude product is essential to achieve the high purity required for pharmaceutical use.[1]
-
Chromatography: Column chromatography is a standard method for purification. A silica gel stationary phase is typically used.
-
Elution: A gradient of solvents, such as a mixture of dichloromethane and methanol, is used to elute the components.
-
Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure this compound.
-
Solvent Evaporation: The solvent from the pure fractions is evaporated under vacuum to yield the purified this compound solid.
-
Drying: The final product is dried under high vacuum to remove any residual solvent.
Mechanism of Action and Biological Activity
This compound exerts its antineoplastic effects through mechanisms characteristic of the anthracycline family.[1][2] The primary modes of action are the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2] This disruption of DNA processes ultimately inhibits RNA and protein synthesis, leading to cancer cell death.[1]
Caption: The dual mechanism of action of this compound leading to cancer cell death.
In Vitro Cytotoxicity Data
While specific IC50 values for this compound are not as widely published as for its parent compounds, the following table includes representative IC50 values for Doxorubicin against various cancer cell lines to illustrate the general potency of this class of drugs. These values can vary based on the specific cell line and assay conditions.
| Cell Line | Cancer Type | Doxorubicin IC50 Value (µM) |
| MCF-7 | Breast Adenocarcinoma | ~0.05 - 1.0[7][8] |
| HeLa | Cervical Cancer | ~0.92 - 1.7[8][9] |
| HepG2 | Hepatocellular Carcinoma | ~1.3 - 11.1[9][10] |
| A549 | Lung Carcinoma | ~0.1 - 0.5 |
| DU-145 | Prostate Carcinoma | ~0.04 (as ng/mL is ~0.07 µM)[11] |
Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time, assay method) and can vary between studies.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound and to monitor the progress of the synthesis reaction.
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, for instance, with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[12]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detector set to one of the absorption maxima of this compound, such as 254 nm or 480 nm.
-
Injection Volume: 10-20 µL.
Experimental Protocol: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and structural identity of this compound.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode, to generate the protonated molecule [M+H]+.[13][14]
-
Mass Analyzer: A triple quadrupole or time-of-flight (TOF) analyzer can be used.
-
Analysis Mode: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The protonated molecule (e.g., m/z 544.25 for Doxorubicin, a related compound) is isolated and fragmented to produce a characteristic pattern of product ions.[14] For this compound, the expected [M+H]+ would be approximately m/z 646.7.
-
Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused directly into the mass spectrometer or injected via an LC system.
References
- 1. Buy this compound | 54083-22-6 | >98% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids [scite.ai]
- 13. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of doxorubicin in the exosomes of A549/MCF-7 cancer cells and human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Zorubicin: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zorubicin is a synthetic anthracycline antibiotic, a derivative of daunorubicin, investigated for its antineoplastic properties. Like other anthracyclines, its primary mechanism of action involves the disruption of DNA synthesis and function in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, available clinical data, and toxicity profile. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages comparative data from the closely related and extensively studied anthracycline, doxorubicin, to provide a broader context for its pharmacological profile. All data pertaining to doxorubicin is explicitly identified as such.
Introduction
This compound, also known as rubidazone, is a benzoylhydrazone derivative of daunorubicin.[1] It belongs to the anthracycline class of chemotherapeutic agents, which are widely used in the treatment of various cancers. The core structure of anthracyclines allows them to intercalate into DNA, a key feature of their cytotoxic activity. This compound has been evaluated in clinical trials for its efficacy against several malignancies, including nasopharyngeal carcinoma and soft tissue sarcoma.
Mechanism of Action
The anticancer effects of this compound, like other anthracyclines, are primarily attributed to two interconnected mechanisms:
-
DNA Intercalation: this compound's planar tetracyclic ring structure enables it to insert itself between the base pairs of the DNA double helix.[2] This intercalation leads to a local unwinding of the DNA, physically obstructing the processes of DNA replication and transcription. This blockage of nucleic acid synthesis is a major contributor to its cytotoxic effect on cancer cells.
-
Topoisomerase II Inhibition: this compound interferes with the action of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2] By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger downstream signaling pathways that ultimately lead to apoptosis (programmed cell death).
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Caption: Proposed mechanism of action for this compound.
Pharmacokinetics
3.1. General Anthracycline Pharmacokinetics (Doxorubicin as a reference)
The pharmacokinetics of doxorubicin are characterized by a multi-compartmental distribution and a long terminal half-life.
| Parameter | Doxorubicin Value (in humans) | Reference |
| Distribution Half-life | ~5 minutes | [3] |
| Terminal Half-life | 20 - 48 hours | [3] |
| Plasma Clearance | 324 - 809 mL/min/m² | [3] |
| Volume of Distribution (steady state) | 809 - 1214 L/m² | [4] |
| Protein Binding | ~75% | [4] |
Note: These values are for doxorubicin and should be considered as a general reference for an anthracycline, not as specific values for this compound.
3.2. Metabolism and Excretion
Specific metabolic pathways for this compound have not been extensively detailed. For doxorubicin, metabolism primarily occurs in the liver, with the formation of an active metabolite, doxorubicinol. Excretion is mainly through the biliary system. Given its chemical structure, it is plausible that this compound undergoes similar hepatic metabolism and biliary excretion.
Clinical Studies
This compound has been investigated in several clinical trials, primarily for undifferentiated nasopharyngeal carcinoma (UCNT) and soft tissue sarcoma.
4.1. Undifferentiated Nasopharyngeal Carcinoma (UCNT)
A randomized study compared the efficacy and toxicity of this compound as a monotherapy versus a combination therapy with cisplatin in patients with UCNT.
| Treatment Arm | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate |
| This compound Monotherapy | 34 | 11.75% | Not specified | 23.5% |
| This compound + Cisplatin | 36 | 27.78% | Not specified | 75% |
The study concluded that this compound is an effective drug in UCNT, and its combination with cisplatin demonstrates significant activity with an acceptable toxicity profile.
4.2. High-Dose this compound in Soft Tissue Sarcoma
A pilot study investigated the activity of high-dose this compound in patients with advanced soft tissue sarcoma.
| Response | Percentage of Patients (n=20) |
| Complete Response (CR) | 10% |
| Partial Response (PR) | 30% |
| Stable Disease (SD) | 30% |
| Progressive Disease (PD) | 30% |
| Overall Response Rate | 40% |
The major toxicity observed was hematological, with grade 4 granulocytopenia being common. Notably, no cumulative cardiotoxicity was observed up to a total cumulative dose of 3,000 mg/m².
Toxicity
The toxicity profile of this compound is consistent with that of other anthracyclines.
5.1. Hematological Toxicity
Myelosuppression is a common and dose-limiting toxicity of this compound. This manifests as:
-
Granulocytopenia
-
Thrombocytopenia
5.2. Cardiotoxicity
A significant concern with anthracycline therapy is the risk of cardiotoxicity, which can be acute or chronic and is often dose-dependent. While the high-dose soft tissue sarcoma study with this compound did not report cumulative cardiotoxicity, this remains a potential risk that requires careful monitoring of cardiac function during treatment.
5.3. Other Toxicities
Other reported toxicities include:
-
Nausea and vomiting
-
Mucositis (stomatitis)
Experimental Protocols (Generalized)
Detailed experimental protocols specifically for this compound are not widely published. The following are generalized protocols based on standard methods for evaluating anthracyclines.
6.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
6.2. Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Caption: Workflow for a topoisomerase II DNA relaxation assay.
Conclusion
This compound is a potent anthracycline with demonstrated clinical activity against certain cancers. Its mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, is characteristic of its class. While its clinical use has been explored, a comprehensive understanding of its pharmacological properties is hampered by the limited availability of specific quantitative data on its pharmacokinetics and preclinical toxicology. Further research is warranted to fully elucidate the pharmacological profile of this compound and to identify its optimal therapeutic window and potential for combination therapies. The information available on doxorubicin provides a valuable, albeit indirect, framework for contextualizing the likely properties of this compound. Researchers are encouraged to conduct further studies to generate this compound-specific data to support its potential future development.
References
- 1. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pfizermedical.com [pfizermedical.com]
An In-Depth Technical Guide to the Core Solubility and Stability Profile of Zorubicin
This technical guide provides a comprehensive overview of the solubility and stability of Zorubicin, an anthracycline antibiotic. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of associated molecular pathways.
This compound: An Overview
This compound is a benzoylhydrazone derivative of daunorubicin, belonging to the anthracycline class of antineoplastic agents. Its mechanism of action, like other anthracyclines, involves the intercalation into DNA, interaction with topoisomerase II, and the inhibition of DNA polymerases, ultimately leading to the disruption of cancer cell replication.
Solubility Profile
This compound exhibits a varied solubility profile, a critical factor for its formulation and delivery. The hydrochloride salt of this compound generally shows enhanced aqueous solubility compared to its free base form.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent | Solubility | Notes |
| Water | 0.0583 mg/mL[1] | Slightly soluble.[2] |
| Dimethyl Sulfoxide (DMSO) | Good solubility[2] | A preferred solvent for stock solution preparation.[2] |
| Methanol | Slightly soluble[2][3] | - |
| Ethanol | Very poor solubility[2] | - |
| Chloroform & Non-polar organic solvents | Practically insoluble[2][3] | - |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound, adapted from established methodologies.
Objective: To determine the saturation solubility of this compound in a specified solvent system at a controlled temperature.
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., purified water, phosphate buffer pH 7.4, methanol, DMSO)
-
Glass flasks with stoppers
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) for this compound quantification
-
pH meter
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of the test solvent.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the suspension to settle.
-
Withdraw a sample of the supernatant and clarify it by centrifugation to remove any undissolved particles.
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method.
-
Repeat the sampling and analysis at different time points to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
Stability Profile
The stability of this compound is a critical parameter influencing its storage, handling, and clinical administration. It is known to be sensitive to pH and light.
Stability in Intravenous Fluids
Studies have shown that this compound's stability in intravenous (IV) fluids is dependent on its concentration and the composition of the fluid.
| IV Fluid | Concentration | Temperature | Conditions | Stability |
| 0.9% NaCl Injection | 250 µg/mL | 4°C | In the dark, PVC bags | Highly unstable[4] |
| 5% Dextrose Injection | 250 µg/mL | 4°C | In the dark, PVC bags | Highly unstable[4] |
| 0.9% NaCl Injection | 1000 µg/mL | 4°C | In the dark, PVC bags | More stable (stable for 6 hours)[4] |
| 5% Dextrose Injection | 1000 µg/mL | 4°C | In the dark, PVC bags | Less stable (stable for 4 hours)[4] |
A decrease in pH has been observed to adversely affect the stability of this compound, leading to its rapid conversion to daunorubicin, which is a more cardiotoxic compound.[4]
Photostability
This compound is reported to be a light-sensitive compound.[5] Therefore, protection from light is necessary during its preparation, storage, and administration.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.
Materials:
-
This compound hydrochloride reference standard
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase components (e.g., acetonitrile, water, buffer salts, acid/base for pH adjustment)
-
Forced degradation equipment (e.g., acid, base, oxidizing agent, heat source, photostability chamber)
Procedure:
-
Method Development:
-
Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for this compound.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve good separation and a reasonable run time.
-
Select a detection wavelength that provides a good response for this compound.
-
-
Forced Degradation Studies:
-
Subject this compound solutions to various stress conditions to generate degradation products:
-
Acidic hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic hydrolysis: e.g., 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: e.g., 80°C for 48 hours.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
-
Method Validation:
-
Analyze the stressed samples using the developed HPLC method.
-
Demonstrate that the method can separate the this compound peak from all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Mechanism of Action and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the available literature, its mechanism of action is understood to be analogous to other anthracyclines, primarily Doxorubicin. The following diagrams illustrate the key pathways believed to be involved in the anticancer effects of anthracyclines.
Disclaimer: The following signaling pathway diagrams are based on the well-studied mechanisms of Doxorubicin and are presented as a likely representation for this compound, given their structural and functional similarities.
DNA Intercalation and Topoisomerase II Inhibition
This compound, like other anthracyclines, exerts its cytotoxic effects by intercalating into the DNA and inhibiting the enzyme topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and the induction of apoptosis.
Figure 1: DNA Intercalation and Topoisomerase II Inhibition Pathway.
Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis
Anthracyclines can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This oxidative stress contributes to cellular damage and the induction of apoptotic pathways.
Figure 2: ROS Generation and Apoptosis Induction Pathway.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound on cancer cell lines.
Figure 3: Experimental Workflow for In Vitro Cytotoxicity Assay.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data and some quantitative points are available, further detailed studies are required to establish a complete and robust physicochemical profile for this important antineoplastic agent. The provided experimental protocols offer a starting point for such investigations. The understanding of its mechanism of action, largely inferred from related anthracyclines, highlights the need for this compound-specific research to elucidate any unique aspects of its interaction with cellular pathways.
References
- 1. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. Buy this compound | 54083-22-6 | >98% [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Zorubicin in Nasopharyngeal Carcinoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research on zorubicin for the treatment of nasopharyngeal carcinoma (NPC). It consolidates the available clinical data, details experimental protocols from key studies, and illustrates the underlying molecular mechanisms and treatment workflows. The information presented is primarily based on foundational studies conducted in the late 1990s, which represent the most detailed research available on this specific application of this compound.
Core Data on this compound in Nasopharyngeal Carcinoma
The following tables summarize the quantitative data from clinical trials investigating this compound in patients with undifferentiated carcinoma of the nasopharynx (UCNT), a common type of NPC.
Table 1: Response Rates of this compound Monotherapy vs. This compound-Cisplatin Combination Therapy
This table outlines the response rates from a randomized study comparing this compound alone to a combination of this compound and cisplatin in patients with UCNT.
| Treatment Group | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate (CR + PR) |
| This compound Monotherapy | 34 | 4 (11.75%) | 4 (11.75%) | 8 (23.5%) |
| This compound + Cisplatin | 36 | 10 (27.78%) | 17 (47.22%) | 27 (75%) |
Data from a randomized study on patients with undifferentiated carcinoma of the nasopharynx.[1]
Table 2: 5-Year Survival Rates of Radiotherapy (RT) Alone vs. This compound-Cisplatin Combination plus RT
This table presents the 5-year survival rates from a comparative study on patients with undifferentiated nasopharyngeal carcinoma, stratified by tumor and nodal stage.
| Patient Group | Treatment | 5-Year Survival Rate |
| Tumor Stage | ||
| T1 and T2 | Radiotherapy Alone | 20% |
| This compound + Cisplatin + RT | 54% | |
| T3 and T4 | Radiotherapy Alone | 25% |
| This compound + Cisplatin + RT | 27% | |
| Nodal Stage | ||
| N0 and N1 | Radiotherapy Alone | 41% |
| This compound + Cisplatin + RT | 60% | |
| N2 and N3 | Radiotherapy Alone | 10% |
| This compound + Cisplatin + RT | 30% |
Data from a comparative study on 89 patients treated between 1977 and 1990.[2]
Experimental Protocols
Detailed methodologies from the key clinical trials are provided below to facilitate replication and further research.
Protocol 1: this compound and Cisplatin Combination Therapy followed by Radiotherapy
This protocol was used in a comparative study analyzing the efficacy of combined chemotherapy and radiotherapy.[2]
-
Patient Population: Patients with undifferentiated nasopharyngeal carcinoma.
-
Chemotherapy Regimen:
-
This compound (ZRB): 250 mg/m² administered on day 1 of each cycle.
-
Cisplatin (CDDP): 30 mg/m² administered daily from day 2 to day 5 of each cycle.
-
Cycle Interval: 4 weeks.
-
-
Radiotherapy (RT):
-
Initiated after the completion of the chemotherapy regimen.
-
Dosage: 60-74 Gy delivered over 6-7 weeks.
-
Protocol 2: Randomized Comparison of this compound Monotherapy and Combination Therapy
This protocol was employed in a randomized trial to compare this compound as a single agent versus in combination with cisplatin.[1]
-
Patient Population: Patients with undifferentiated carcinoma of the nasopharynx.
-
Treatment Arms:
-
Group A (Monotherapy): this compound 325 mg/m² on day 1.
-
Group B (Combination Therapy):
-
This compound 250 mg/m² on day 1.
-
Cisplatin 30 mg/m² on days 2-5.
-
-
-
Cycle Interval: 4 weeks.
Visualizing Experimental Workflow and Mechanism of Action
The following diagrams, created using Graphviz, illustrate the experimental workflow and the proposed signaling pathway for this compound's mechanism of action.
Caption: Workflow for combined this compound, cisplatin, and radiotherapy.
Caption: this compound's mechanism of action leading to apoptosis.
Mechanism of Action
This compound, a derivative of the anthracycline daunorubicin, exerts its anticancer effects primarily through two interconnected mechanisms.[3][4] This action is largely analogous to other anthracyclines like doxorubicin.[5][6]
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, thereby hindering the processes of DNA replication and transcription, which are essential for cell division and protein synthesis.[3]
-
Topoisomerase II Inhibition: The drug also interacts with topoisomerase II, an enzyme crucial for untangling DNA during replication.[3] this compound stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a break in the DNA strand.[5] This prevents the re-ligation of the DNA, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[3][5]
While some anthracyclines are also known to generate free radicals that contribute to cytotoxicity, the primary and most well-established mechanisms of action for this compound are DNA intercalation and topoisomerase II inhibition.[5]
Concluding Remarks
The available research, though not recent, indicates that this compound, particularly in combination with cisplatin, demonstrated significant activity against undifferentiated nasopharyngeal carcinoma. The provided data and protocols offer a valuable foundation for researchers interested in revisiting this compound or exploring the efficacy of other anthracyclines in the context of modern NPC treatment paradigms, which increasingly include targeted therapies and immunotherapies. Further investigation into the molecular pathways affected by this compound in NPC cell lines could provide a rationale for its potential use in combination with newer therapeutic agents.
References
- 1. Randomized study of this compound versus this compound-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of undifferentiated nasopharyngeal carcinoma treated with radiotherapy or combined treatment with this compound-cisplatin and radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 54083-22-6 | >98% [smolecule.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes: Zorubicin In Vitro Cytotoxicity Assays
Introduction
Zorubicin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology.[1] Structurally related to doxorubicin, this compound exerts its cytotoxic effects primarily through two established mechanisms: intercalation into DNA and inhibition of topoisomerase II.[2][3][4] By inserting itself between DNA base pairs, this compound distorts the helical structure, which obstructs the processes of replication and transcription.[5][6] Furthermore, it stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks that trigger apoptotic cell death pathways.[7][8] Evaluating the in vitro cytotoxicity of this compound is a critical step in preclinical drug development to determine its efficacy against various cancer cell lines and to understand its dose-dependent effects.
This document provides detailed protocols for assessing this compound's cytotoxicity using three common in vitro assays: the MTT assay for cell viability, the LDH assay for cell membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and the molecular pathway of this compound-induced cell death.
References
- 1. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. Oncology [pharmacology2000.com]
- 4. embopress.org [embopress.org]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probing the dynamics of doxorubicin-DNA intercalation during the initial activation of apoptosis by fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Assay with Zorubicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zorubicin is an anthracycline antibiotic and a derivative of daunorubicin, used as a chemotherapeutic agent.[1] Like other anthracyclines such as the widely studied Doxorubicin, this compound's primary mechanism of action involves the induction of apoptosis in cancer cells. This is achieved through intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1] This action leads to DNA strand breaks, the generation of reactive oxygen species (ROS), and the activation of signaling pathways culminating in programmed cell death.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for studying this compound-induced apoptosis in cancer cell lines.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its cytotoxic effects through a multi-faceted mechanism that converges on the induction of apoptosis. The key events include:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound binds to DNA, where it intercalates between base pairs, distorting the DNA helix.[1] This intercalation interferes with the function of topoisomerase II, an enzyme that unwinds and rewinds DNA to facilitate replication and transcription. This compound stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks.[5][6]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide.[2][3] This increase in intracellular ROS contributes to oxidative stress, damaging cellular components including lipids, proteins, and DNA, further promoting apoptosis.[7][8]
-
Activation of Apoptotic Pathways: DNA damage and oxidative stress trigger both the intrinsic and extrinsic apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: DNA damage activates p53, a tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic proteins like Bax.[9] Bax translocates to the mitochondria, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.[10]
-
Extrinsic (Death Receptor) Pathway: While less predominantly studied for anthracyclines, some evidence suggests the involvement of the extrinsic pathway through the upregulation of death receptors and activation of caspase-8.[10]
-
Caspase Cascade Activation: Both pathways converge on the activation of executioner caspases, primarily caspase-3, which cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12][13] The activation of other caspases, including caspases-2, -4, -6, -7, -8, -9, -10, and -12, has also been reported in response to anthracycline treatment.[12][14]
-
Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate. Anthracyclines can modulate the expression of these proteins, shifting the balance towards apoptosis.[1][10][15][16]
-
Signaling Pathway of Anthracycline-Induced Apoptosis
Caption: General signaling pathway of anthracycline-induced apoptosis.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table includes representative data for the closely related anthracycline, Doxorubicin, to provide a general framework for expected experimental outcomes. It is crucial to empirically determine the optimal concentrations and incubation times for this compound in the specific cell line of interest.
| Parameter | Cell Line | Doxorubicin Concentration | Incubation Time | Result | Reference |
| IC50 | MCF-7 (Breast Cancer) | 2.50 µM | 24 h | 50% inhibition of cell viability | [17] |
| A549 (Lung Cancer) | > 20 µM | 24 h | Resistant | [17] | |
| HeLa (Cervical Cancer) | 2.92 µM | 24 h | 50% inhibition of cell viability | [17] | |
| HT-29 (Colon Cancer) | Lower than free Doxorubicin | 24 h | Enhanced cytotoxicity with SLN formulation | [18] | |
| Apoptosis | MDA-MB-231 (Breast Cancer) | 2.5 µM | 24 h / 48 h | Increased percentage of apoptotic cells | [19] |
| H9c2 (Cardiomyoblasts) | Not specified | Not specified | Upregulation of cleaved-caspase3 and BAX, reduced Bcl-2 | [1] | |
| Caspase Activity | Cardiomyocytes | Not specified | 24 h | Significant increase in caspase-3 activity | [11] |
| Jurkat (T-lymphoblasts) | Not specified | Not specified | Activation of caspases 2, 3, 4, 6, 7, 8, 9, 10 | [12] |
Experimental Protocols
The following protocols provide a detailed methodology for assessing this compound-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for this compound-induced apoptosis assay.
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration (and other relevant concentrations) for the desired time points.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and incubate in the dark at room temperature for 15 minutes.[20]
-
PI Staining: Add Propidium Iodide (PI) to the cell suspension immediately before analysis.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Caspase Activity Assay
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate at room temperature as per the manufacturer's instructions.
-
Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the caspase activity.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, acting through mechanisms common to the anthracycline class of chemotherapeutics. The provided protocols offer a comprehensive framework for researchers to investigate and quantify the apoptotic effects of this compound. Given the variability between cell lines, it is imperative to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system. These studies will contribute to a better understanding of this compound's therapeutic potential and its molecular mechanisms of action.
References
- 1. Doxorubicin-induced apoptosis is exacerbated by MG53 and associated with altered Akt signaling in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Doxorubicin treatment in vivo activates caspase-12 mediated cardiac apoptosis in both male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. Intracellular accumulation and cytotoxicity of doxorubicin with different pharmaceutical formulations in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Flow Cytometry Analysis of Zorubicin-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing flow cytometry to analyze the cellular effects of Zorubicin (also known as Doxorubicin), a widely used anthracycline antibiotic in cancer chemotherapy. The protocols outlined below are designed to assess key cellular processes affected by this compound, including apoptosis, cell cycle progression, and DNA damage.
Introduction to this compound's Mechanism of Action
This compound exerts its cytotoxic effects through multiple mechanisms, making it a potent anti-cancer agent. Its primary modes of action include:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting the helical structure. This intercalation interferes with DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of DNA double-strand breaks.[1][2]
-
Generation of Reactive Oxygen Species (ROS): this compound can be metabolized to a semiquinone radical, which in the presence of oxygen, generates ROS. These highly reactive molecules cause damage to DNA, proteins, and cellular membranes, contributing to apoptosis.[1][2][3]
-
Induction of Apoptosis and Cell Cycle Arrest: The cellular damage induced by this compound triggers programmed cell death (apoptosis) and can cause cell cycle arrest, primarily at the G2/M checkpoint.[1][4][5][6][7]
Flow cytometry is an indispensable tool for quantifying these cellular responses to this compound treatment.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize quantitative data on the effects of this compound on various cancer cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines after 24-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Carcinoma | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
Data compiled from[8][9]. Note that IC50 values can vary depending on the experimental conditions.
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer (PC3) Cells.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 65.4 | 24.1 | 10.5 |
| This compound (50 µg/ml) | 45.2 | 15.3 | 39.5 |
Data adapted from a study on PC3 cells, showing a significant increase in the G2/M population after this compound treatment.[5]
Table 3: Apoptosis Induction by this compound in Breast Cancer Cell Lines.
| Cell Line | This compound Concentration (nM) | % Apoptotic Cells |
| MCF-7 | 50 | 5.8 |
| 200 | 10.0 | |
| 800 | 13.75 | |
| MDA-MB-231 | 50 | 6.75 |
| 200 | 15.0 | |
| 800 | 8.25 |
Data from a study demonstrating a dose-dependent increase in apoptosis in MCF-7 and MDA-MB-231 cells treated with this compound.[7]
Experimental Protocols
Detailed methodologies for key flow cytometry experiments are provided below.
Protocol: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound-treated and untreated control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (often supplied with Annexin V kits)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time period. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations (for adherent cell lines).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Add 5 µL of PI staining solution immediately before analysis.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[10]
-
Use compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the instrument correctly.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes)
Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a stoichiometric dye that binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (synthesizing DNA) will have an intermediate fluorescence intensity.
Materials:
-
This compound-treated and untreated control cells
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest cells treated with this compound and untreated controls.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This should be done to a final concentration of approximately 1 x 10^6 cells/mL.
-
Incubate the cells for at least 30 minutes at 4°C (or overnight).[12]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is crucial to degrade any double-stranded RNA that might interfere with the staining.[12]
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[12]
-
Protocol: DNA Damage Analysis using γH2AX Staining
This protocol detects the presence of DNA double-strand breaks (DSBs), a hallmark of this compound's activity.
Principle: Following the induction of DSBs, one of the earliest cellular responses is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[13] This phosphorylation event can be detected using a specific antibody conjugated to a fluorochrome, and the intensity of the fluorescence is proportional to the amount of DNA damage.
Materials:
-
This compound-treated and untreated control cells
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-γH2AX antibody (conjugated to a fluorochrome like Alexa Fluor 488 or PE)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation, Fixation, and Permeabilization:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells in fixation buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating them in permeabilization buffer for 15 minutes on ice.
-
-
Antibody Staining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.
-
Add the anti-γH2AX antibody at the manufacturer's recommended concentration.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the γH2AX-conjugated antibody.
-
An increase in fluorescence intensity in this compound-treated cells compared to controls indicates an increase in DNA DSBs.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the flow cytometry analysis of this compound-treated cells.
Caption: Mechanism of action of this compound leading to cell death.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Apoptosis detection using Annexin V and PI staining.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. [PDF] Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 12. Frontiers | Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]
- 13. Cytometric assessment of DNA damage in relation to cell cycle phase and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zorubicin-DNA Intercalation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorubicin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology. The primary mechanism of action for this compound and its analogues, such as Doxorubicin, involves the intercalation of its planar tetracyclic chromophore between the base pairs of double-stranded DNA (ds-DNA). This binding event disrupts the normal helical structure of DNA, leading to the inhibition of critical cellular processes like DNA replication and transcription. Furthermore, this compound stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for managing DNA topology. This stabilization transforms the enzyme into a cellular poison, inducing permanent double-strand breaks in the DNA, which ultimately triggers apoptotic cell death in cancer cells.
These application notes provide detailed protocols for key biophysical techniques used to characterize the intercalation of this compound into DNA and to assess its functional consequence on topoisomerase II activity. The described methods include UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism (CD) Spectroscopy, which are fundamental for determining binding affinity, mode of interaction, and conformational changes in DNA upon drug binding.
UV-Visible Spectrophotometry for Binding Analysis
Principle: UV-Visible spectrophotometry is a foundational technique to monitor the interaction between a chromophoric drug like this compound and DNA. Upon intercalation, the electronic environment of the this compound molecule changes, leading to alterations in its absorption spectrum. Typically, a bathochromic shift (a shift to a longer wavelength, or "red shift") and a hypochromic effect (a decrease in molar absorptivity) are observed. These spectral changes can be monitored during a titration experiment to determine the binding constant (K_b) of the drug-DNA interaction.
Experimental Protocol: UV-Visible Titration
-
Materials and Reagents:
-
This compound hydrochloride
-
Calf Thymus DNA (ct-DNA) or other purified ds-DNA
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the Tris-HCl buffer. The exact concentration should be determined spectrophotometrically using its known molar extinction coefficient.
-
Prepare a stock solution of ct-DNA in the same buffer. Ensure the DNA is sufficiently free of protein by checking that the A260/A280 ratio is between 1.8 and 1.9. Determine the DNA concentration in base pairs using the molar extinction coefficient of DNA at 260 nm (ε = 6600 M⁻¹ cm⁻¹).
-
-
Titration Procedure:
-
Set the spectrophotometer to scan a wavelength range that covers the visible absorption maximum of this compound (e.g., 400-600 nm).
-
Place a fixed concentration of this compound solution (e.g., 20 µM) in a 1 cm quartz cuvette.
-
Record the initial absorption spectrum of the free this compound solution against a buffer blank.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette containing the this compound solution.
-
After each addition, mix the solution gently and allow it to equilibrate for approximately 5 minutes before recording the absorption spectrum.
-
Continue the titration until no further significant changes in the this compound absorption spectrum are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the absorbance data for the dilution effect caused by the addition of the DNA solution.
-
The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimmer equation: [DNA]/(ε_a - ε_f) = [DNA]/(ε_b - ε_f) + 1/(K_b * (ε_b - ε_f)) where:
-
[DNA] is the concentration of DNA.
-
ε_a is the apparent extinction coefficient (A_obs/[this compound]).
-
ε_f is the extinction coefficient of the free this compound.
-
ε_b is the extinction coefficient of the fully bound this compound.
-
-
A plot of [DNA]/(ε_a - ε_f) versus [DNA] will yield a straight line, from which K_b can be calculated as the ratio of the slope to the intercept.
-
Data Presentation
Note: Specific quantitative data for this compound is limited in publicly available literature. The following data for Doxorubicin, a closely related anthracycline, is provided for illustrative purposes.
Table 1: Representative UV-Vis Spectral Data for Anthracycline-DNA Interaction
| Parameter | Value | Reference Compound |
| λ_max (free drug) | ~480 nm | Doxorubicin |
| λ_max (DNA-bound) | ~495 nm | Doxorubicin |
| Hypochromism | ~30-40% | Doxorubicin |
| Binding Constant (K_b) | 1.0 x 10⁵ - 3.0 x 10⁶ M⁻¹ | Doxorubicin |
Visualization
Fluorescence Spectroscopy for Quenching Analysis
Principle: this compound, like other anthracyclines, possesses intrinsic fluorescence. The quantum yield of this fluorescence is highly sensitive to the local environment. When this compound intercalates into the DNA double helix, its fluorescence is typically quenched due to the interaction with the DNA bases, particularly guanine. This quenching phenomenon can be quantified to determine binding parameters, including the binding constant (K_a) and the number of binding sites (n).
Experimental Protocol: Fluorescence Quenching Assay
-
Materials and Reagents:
-
This compound hydrochloride
-
Calf Thymus DNA (ct-DNA)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
-
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and ct-DNA in Tris-HCl buffer as described in the UV-Vis protocol. The concentrations will typically be lower for fluorescence studies (e.g., 1-5 µM for this compound).
-
-
Titration Procedure:
-
Set the spectrofluorometer with the appropriate excitation wavelength for this compound (e.g., ~480 nm) and record the emission spectrum over a suitable range (e.g., 500-700 nm).
-
Place a fixed concentration of this compound solution into the fluorescence cuvette and record its initial fluorescence emission spectrum (F₀).
-
Add successive aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly, allow to equilibrate (approx. 2-5 minutes), and record the fluorescence emission spectrum (F).
-
Continue the titration until the fluorescence intensity shows no further significant decrease.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for the inner filter effect if necessary, especially at higher concentrations of DNA.
-
The binding constant (K_a) and the number of binding sites (n) can be determined using the Scatchard equation by plotting log[(F₀ - F)/F] vs. log[DNA]: log[(F₀ - F)/F] = log(K_a) + n * log[DNA] where:
-
F₀ is the fluorescence intensity of free this compound.
-
F is the fluorescence intensity in the presence of DNA.
-
[DNA] is the concentration of the DNA quencher.
-
-
A plot of log[(F₀ - F)/F] versus log[DNA] gives a straight line with a slope of n and a y-intercept of log(K_a).
-
Data Presentation
Note: The following data for Doxorubicin is provided for illustrative purposes.
Table 2: Representative Fluorescence Quenching Data for Anthracycline-DNA Interaction
| Parameter | Value | Reference Compound |
| Excitation λ_max | ~480 nm | Doxorubicin |
| Emission λ_max | ~590 nm | Doxorubicin |
| Binding Constant (K_a) | 2.5 x 10⁴ M⁻¹ | Doxorubicin[1] |
| Number of Binding Sites (n) | ~1.2 | Doxorubicin[1] |
Visualization
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Principle: Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral structure of molecules. DNA has a characteristic CD spectrum due to its helical structure. The binding of a ligand like this compound can perturb this structure, leading to changes in the DNA's CD spectrum. Intercalation typically induces significant changes in the DNA CD signal, often indicating a conformational transition (e.g., from B-form to a more A-like form). Additionally, if the bound drug is achiral or its own CD signal is altered upon binding, an induced CD (ICD) signal can be observed in the drug's absorption region, providing further evidence of binding.
Experimental Protocol: CD Spectral Analysis
-
Materials and Reagents:
-
This compound hydrochloride
-
Calf Thymus DNA (ct-DNA)
-
Phosphate buffer or Tris-HCl buffer (low salt concentration is often preferred to minimize signal interference)
-
Quartz CD cuvettes (e.g., 1 cm or 0.1 cm path length)
-
CD Spectropolarimeter equipped with a temperature controller.
-
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and ct-DNA in the chosen buffer. All solutions should be filtered (0.22 µm filter) to remove dust particles.
-
-
Titration Procedure:
-
Set the instrument to scan the far-UV region (e.g., 220-320 nm) to monitor changes in the DNA structure and the near-UV/Vis region (e.g., 300-600 nm) to monitor for induced CD signals of the bound drug.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of a fixed concentration of DNA (e.g., 50 µM in base pairs).
-
Add increasing aliquots of the this compound stock solution to the DNA sample.
-
After each addition, mix and equilibrate the solution before recording the CD spectrum.
-
Subtract the buffer baseline and, if necessary, the spectrum of free this compound from each of the drug-DNA complex spectra.
-
-
Data Analysis:
-
Analyze the changes in the characteristic CD bands of B-DNA (positive band around 275 nm, negative band around 245 nm). A decrease in the positive band and an increase in the negative band can indicate conformational changes upon intercalation.[2]
-
The appearance of an induced CD signal in the visible region (400-550 nm), where DNA does not absorb, is a strong indicator of the drug binding in a chiral environment (i.e., intercalated within the DNA helix).
-
Data Presentation
Note: The following data for Doxorubicin is provided for illustrative purposes.
Table 3: Representative Circular Dichroism Data for Anthracycline-DNA Interaction
| Parameter | Observation | Interpretation | Reference Compound |
| DNA CD Spectrum (220-320 nm) | Decrease in ellipticity of the positive band (~275 nm) and increase in the negative band (~245 nm). | Perturbation of B-form DNA helix, potential partial transition towards A-form. | Doxorubicin[1] |
| Induced CD Spectrum (300-600 nm) | Appearance of distinct positive and negative bands in the drug's absorption region. | This compound is bound in a fixed, chiral orientation within the DNA helix. | Doxorubicin |
Visualization
Topoisomerase II Poisoning and Downstream Signaling
Principle: A key component of this compound's anticancer activity is its ability to act as a "topoisomerase II poison". Topoisomerase II (Topo II) resolves DNA topological problems by creating transient double-strand breaks (DSBs), passing an intact DNA segment through the break, and then religating the broken strands. This compound intercalates into the DNA and stabilizes the "cleavage complex," which is the transient intermediate where Topo II is covalently bound to the 5' ends of the broken DNA. By inhibiting the religation step, this compound leads to an accumulation of permanent, protein-linked DSBs. These DSBs are recognized by the cell's DNA damage response (DDR) machinery, leading to the activation of signaling cascades that ultimately induce cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Topoisomerase II Cleavage Assay
-
Materials and Reagents:
-
Human Topoisomerase II enzyme (purified)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topo II Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound stock solution (in DMSO or water)
-
Stop Solution/Loading Dye (containing SDS and Proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
-
-
Assay Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the assay buffer, supercoiled plasmid DNA (e.g., 250 ng), and the desired concentration of this compound (or a vehicle control, e.g., DMSO).
-
Initiate the reaction by adding a sufficient amount of human Topoisomerase II enzyme (e.g., 1-2 units). The optimal amount should be determined empirically as the amount that fully relaxes the supercoiled plasmid in the absence of the drug.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution/Loading Dye. The SDS will denature the enzyme, and the Proteinase K will digest it, releasing the DNA.
-
Analyze the DNA products by agarose gel electrophoresis.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light.
-
In the control reaction (enzyme only), the supercoiled plasmid should be converted to its relaxed topoisomers.
-
In the presence of a Topo II poison like this compound, the enzyme will be trapped on the DNA, leading to the appearance of a linear DNA band (resulting from the DSB).
-
The intensity of the linear DNA band is proportional to the poisoning activity of the drug. Quantify the percentage of linear DNA relative to the total DNA in the lane.
-
The IC₅₀ value (the concentration of drug that produces 50% of the maximum cleavage) can be determined by testing a range of this compound concentrations.
-
Data Presentation
Note: The following data for Doxorubicin is provided for illustrative purposes.
Table 4: Representative Topoisomerase II Inhibition Data
| Parameter | Value | Interpretation | Reference Compound |
| IC₅₀ (Topo II Inhibition) | ~2.67 µM | Potent inhibitor of Topo II religation activity. | Doxorubicin |
| Effect on DNA | Increased linear plasmid DNA | Stabilization of the Topo II-DNA cleavage complex. | Doxorubicin |
Visualization
References
Application Notes: In Vitro Analysis of Zorubicin and Cisplatin Combination Therapy
For Research Use Only.
Introduction
Zorubicin is a synthetic anthracycline antibiotic, a derivative of daunorubicin, which exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[1][2] This interference with DNA replication and transcription ultimately leads to cell death.[1] Cisplatin, a platinum-based chemotherapeutic agent, functions by forming covalent DNA adducts, primarily 1,2-intrastrand cross-links with purine bases.[3][4] These adducts distort the DNA helix, inhibit DNA synthesis and repair, and trigger apoptosis.[3][5]
The combination of this compound and Cisplatin is predicated on their complementary mechanisms of action, both targeting DNA to induce catastrophic damage in cancer cells. This dual-front assault can potentially lead to synergistic cytotoxicity, overcoming single-agent resistance and enhancing therapeutic efficacy. These notes provide an overview and protocols for evaluating the synergistic potential of this compound and Cisplatin in an in vitro setting.
Quantitative Data Summary
The following tables present representative data illustrating the potential synergistic effects of this compound and Cisplatin on a hypothetical cancer cell line (e.g., OVCAR-3 ovarian cancer cells). This data is for illustrative purposes and will vary based on the cell line and experimental conditions.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
This table summarizes the half-maximal inhibitory concentration (IC50) for each drug after 72 hours of treatment, as determined by a colorimetric cell viability assay (e.g., MTT).
| Compound | Cell Line | Incubation Time | IC50 Value (µM) |
| This compound | OVCAR-3 | 72 hours | 1.5 |
| Cisplatin | OVCAR-3 | 72 hours | 5.0 |
Table 2: Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effects of the drug combination are quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Cisplatin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.75 | 2.5 | 0.50 | 0.85 | Synergy |
| 1.50 | 5.0 | 0.75 | 0.70 | Synergy |
| 3.00 | 10.0 | 0.90 | 0.62 | Strong Synergy |
Putative Signaling Pathway
The combined action of this compound and Cisplatin converges on the DNA damage response (DDR) pathway, ultimately leading to apoptosis. This compound's inhibition of Topoisomerase II creates DNA strand breaks, while Cisplatin's adducts distort the DNA structure. Both types of damage are recognized by sensor proteins like ATM and ATR, which initiate a signaling cascade culminating in the activation of effector caspases and programmed cell death.
Caption: Combined mechanism of this compound and Cisplatin inducing apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of the this compound and Cisplatin combination.
Caption: Experimental workflow for combination drug screening.
Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound and Cisplatin, both individually and in combination.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
This compound and Cisplatin stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and Cisplatin in complete medium. For combination studies, prepare fixed-ratio dilutions (e.g., based on the IC50 ratio).
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium (or control medium with DMSO vehicle). Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for each drug.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the drug combination using flow cytometry.
Materials:
-
6-well cell culture plates
-
Treated and untreated cells (from a parallel experiment to Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Trypsin-EDTA
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, Cisplatin, and the combination at relevant concentrations (e.g., IC50 values) for 48-72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatments.
References
Application Note: Monitoring Zorubicin Uptake in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorubicin is a synthetic derivative of daunorubicin, belonging to the anthracycline family of potent antineoplastic antibiotics.[1] Its primary mechanism of action involves the intercalation into cellular DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription.[1] This disruption of DNA processes makes this compound an effective agent against various cancers. The efficacy of this compound, like other anthracyclines, is highly dependent on its intracellular concentration. Therefore, monitoring its uptake and accumulation in cancer cells is crucial for evaluating therapeutic potential, understanding mechanisms of drug resistance, and developing strategies to overcome them.
A key characteristic of this compound is its intrinsic fluorescence, with excitation wavelengths around 470-480 nm and emission maxima between 560-600 nm.[1] This property is invaluable for developing sensitive and quantitative assays to track its presence within cells. This application note provides detailed protocols for three common methods to monitor this compound uptake: Fluorescence Microscopy, Flow Cytometry, and High-Performance Liquid Chromatography (HPLC).
Cellular Transport Pathways of Anthracyclines
The net intracellular concentration of this compound is determined by the balance between its influx (uptake) and efflux (extrusion).
-
Uptake: The entry of anthracyclines into cells is a time-, temperature-, and concentration-dependent process.[2][3] It is believed to occur through a combination of passive diffusion across the cell membrane and a carrier-mediated transport system.[2][3][4]
-
Efflux: A major cause of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps.[4][5] P-glycoprotein (P-gp or MDR1), encoded by the ABCB1 gene, is a primary transporter responsible for actively removing anthracyclines like this compound from the cell, thereby reducing their cytotoxic effectiveness.[5][6][7][8]
Experimental Workflow Overview
Monitoring this compound uptake typically involves treating cancer cells with the drug, followed by sample preparation and analysis using one or more of the techniques detailed in this note. The choice of method depends on whether the desired information is qualitative (spatial distribution), high-throughput quantitative (per-cell accumulation), or absolute quantitative (total intracellular concentration).
Experimental Protocols
Protocol 1: Analysis by Fluorescence Microscopy
This method allows for the qualitative and semi-quantitative assessment of this compound's intracellular accumulation and subcellular localization.
A. Materials
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Glass coverslips and microscope slides
-
6-well plates
-
Fluorescence microscope with appropriate filters (Excitation ~480 nm, Emission ~580 nm for this compound; standard DAPI filters)
B. Procedure
-
Cell Seeding: Place sterile glass coverslips into the wells of a 6-well plate. Seed cells onto the coverslips at a density that will result in 60-70% confluency after 24 hours (e.g., 3 x 10⁵ cells/well).[9]
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle-treated control (e.g., DMSO). Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.
-
Washing: Gently aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove all extracellular this compound.[9]
-
Fixation: Fix the cells by adding 1 mL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Permeabilization & Staining: Wash the cells twice with PBS. For nuclear counterstaining, add DAPI solution and incubate for 5 minutes in the dark.
-
Mounting: Wash the cells three times with PBS. Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. Capture images using the red channel for this compound and the blue channel for the DAPI-stained nuclei.[10][11]
C. Data Analysis Analyze the images to determine the subcellular localization of this compound (e.g., cytoplasm, nucleus). The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji) to provide semi-quantitative data on drug uptake.
Protocol 2: Quantitative Analysis by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify this compound uptake on a single-cell basis within a large population.[12][13][14]
A. Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser for excitation
B. Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density to achieve ~80% confluency on the day of the experiment (e.g., 5 x 10⁵ cells/well). Incubate for 24 hours.
-
Drug Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a single concentration for a time-course experiment (e.g., 15, 30, 60, 120 minutes). Include untreated and vehicle-treated cells as controls.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Detachment: Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Keep samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the 488 nm laser for excitation and collect the this compound fluorescence signal in the appropriate channel (e.g., PE or PE-Texas Red channel, ~575-600 nm).[15] Record data for at least 10,000 events per sample.
C. Data Analysis Gate the viable cell population using forward scatter (FSC) and side scatter (SSC) plots. Determine the geometric mean fluorescence intensity (MFI) of the gated population for each sample. The MFI is directly proportional to the amount of intracellular this compound.
Protocol 3: High-Sensitivity Quantification by HPLC
HPLC offers the most sensitive and absolute quantification of intracellular drug concentration. This method separates this compound from cellular components and measures its amount with high precision.[16][17]
A. Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution and standards for calibration curve
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation agent (e.g., ice-cold acetone or acetonitrile)[18]
-
BCA Protein Assay Kit
-
HPLC system with a fluorescence detector (Excitation ~480 nm, Emission ~580 nm)
-
Reversed-phase C18 column
B. Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the previous protocols.
-
Cell Harvesting: After treatment, wash the cells three times with ice-cold PBS. Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and add a known volume of cell lysis buffer (e.g., 100 µL). Vortex and incubate on ice for 30 minutes.
-
Protein Precipitation: Add 4 volumes of ice-cold acetone (e.g., 400 µL) to the cell lysate to precipitate proteins.[18] Vortex vigorously and centrifuge at 16,000 x g for 20 minutes at 4°C.[18]
-
Sample Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube for HPLC analysis.
-
Protein Quantification: Use a small aliquot of the initial cell lysate (before protein precipitation) to determine the total protein concentration using a BCA assay. This will be used for normalization.
-
HPLC Analysis: Inject the supernatant onto a C18 column. Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water with formic acid). Detect this compound using a fluorescence detector set to its excitation/emission wavelengths.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to a standard curve prepared with known concentrations of the drug.
C. Data Analysis Normalize the amount of this compound (in ng) to the total amount of protein in the lysate (in mg). The final result is expressed as ng of this compound per mg of total cellular protein.
Data Presentation
Quantitative data from flow cytometry and HPLC experiments should be summarized in clear, structured tables for comparison.
Table 1: Time-Dependent Uptake of 5 µM this compound in MCF-7 Cells
| Incubation Time (min) | Mean Fluorescence Intensity (Flow Cytometry) | Intracellular Concentration (ng/mg protein) (HPLC) |
|---|---|---|
| 0 | 5.2 ± 0.8 | 0.0 ± 0.0 |
| 15 | 150.4 ± 12.1 | 85.3 ± 7.5 |
| 30 | 285.9 ± 20.5 | 162.1 ± 14.8 |
| 60 | 450.1 ± 35.2 | 255.6 ± 21.9 |
| 120 | 510.6 ± 41.8 | 290.0 ± 25.1 |
Table 2: Concentration-Dependent Uptake of this compound (60 min Incubation)
| This compound Conc. (µM) | Mean Fluorescence Intensity (Flow Cytometry) | Intracellular Concentration (ng/mg protein) (HPLC) |
|---|---|---|
| 0 | 5.1 ± 0.7 | 0.0 ± 0.0 |
| 0.5 | 88.3 ± 9.2 | 50.1 ± 5.6 |
| 1.0 | 165.7 ± 14.3 | 94.1 ± 8.9 |
| 5.0 | 452.3 ± 38.1 | 256.8 ± 22.4 |
| 10.0 | 680.5 ± 55.9 | 386.4 ± 31.7 |
Table 3: Effect of P-gp Inhibitor (e.g., 10 µM Verapamil) on this compound (5 µM) Accumulation
| Treatment Condition | Mean Fluorescence Intensity (Flow Cytometry) | Intracellular Concentration (ng/mg protein) (HPLC) |
|---|---|---|
| This compound Only | 455.2 ± 39.4 | 258.5 ± 23.1 |
| this compound + Verapamil | 895.6 ± 71.2 | 508.6 ± 45.3 |
Complementary Nature of Monitoring Methods
The three methods described provide distinct yet complementary information for a comprehensive understanding of this compound's cellular pharmacokinetics.
-
Fluorescence Microscopy provides crucial spatial context, revealing where the drug localizes within the cell (e.g., nucleus vs. cytoplasm).
-
Flow Cytometry offers robust statistical power by measuring drug accumulation in thousands of individual cells, allowing for the analysis of population heterogeneity.
-
HPLC delivers the gold standard in absolute quantification, providing precise measurements of the total intracellular drug concentration, which is essential for pharmacokinetic modeling.
References
- 1. Buy this compound | 54083-22-6 | >98% [smolecule.com]
- 2. Transport mechanisms of anthracycline derivatives in human leukemia cell lines: uptake of pirarubicin, daunorubicin and doxorubicin by K562 and multidrug-resistant K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport mechanism of anthracycline derivatives in human leukemia cell lines: uptake and efflux of daunorubicin and doxorubicin in HL60 and its resistant cells and comparison with those of pirarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Drug efflux mediated by the human multidrug resistance P-glycoprotein is inhibited by cell swelling | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 9. Frontiers | Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates [frontiersin.org]
- 10. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 13. Flow cytometric analysis of doxorubicin accumulation in cells from human and rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. precisionformedicine.com [precisionformedicine.com]
- 15. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC methods for quantifying anticancer drugs in human samples: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Zorubicin (Doxorubicin) Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on zorubicin (doxorubicin) resistance in cancer cells.
FAQs: Understanding this compound Resistance
Q1: What are the primary mechanisms leading to this compound resistance in cancer cells?
A1: this compound (doxorubicin) resistance is a multifactorial phenomenon. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1), actively pumps this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[1][2]
-
Altered Drug Target: Modifications or mutations in topoisomerase II, the primary target of this compound, can prevent the drug from binding effectively and inducing DNA damage.[1]
-
Enhanced DNA Damage Repair: Cancer cells can upregulate their DNA repair mechanisms to efficiently fix the DNA double-strand breaks caused by this compound, thus mitigating its cytotoxic effects.[3]
-
Activation of Pro-Survival Signaling Pathways: Pathways like PI3K/Akt and MAPK/ERK can be hyperactivated in resistant cells, promoting cell survival and proliferation while inhibiting apoptosis (programmed cell death).[3][4]
-
Inhibition of Apoptosis: Resistant cells often show downregulation of pro-apoptotic proteins (e.g., caspases, Bcl-2 family members) and upregulation of anti-apoptotic proteins (e.g., XIAP), making them less susceptible to cell death signals initiated by this compound.[3]
-
Epithelial-Mesenchymal Transition (EMT): This process can contribute to drug resistance, although the exact mechanisms are still under investigation.[3]
Q2: How can I determine if my cancer cell line has developed resistance to this compound?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that is required for 50% inhibition of cell viability. A significant increase (typically 3- to 10-fold or higher) in the IC50 value of the treated cells compared to the parental (sensitive) cell line indicates the development of resistance.[5] This is typically measured using a cell viability assay, such as the MTT or resazurin assay.
Q3: What are the common experimental models to study this compound resistance in vitro?
A3: Researchers commonly use several in vitro models:
-
Drug-Induced Resistant Cell Lines: These are developed by continuously exposing a parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period.[5][6] This method allows for the study of acquired resistance mechanisms.
-
Engineered Resistant Models: These models are created by genetically modifying cancer cell lines to overexpress a specific resistance-conferring gene (e.g., ABCB1 encoding P-glycoprotein) or to knock out a gene involved in drug sensitivity using techniques like CRISPR-Cas9.[6][7]
-
Patient-Derived Organoids and Explants: These 3D culture systems are derived directly from patient tumors and can more closely mimic the in vivo tumor microenvironment and drug response.[6][8]
Troubleshooting Guides
Problem 1: My cell viability assay shows inconsistent results when testing this compound sensitivity.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Variations in cell density can affect drug response.[9] |
| Uneven Drug Distribution | Mix the plate gently after adding the drug to ensure it is evenly distributed in the media. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill the outer wells with sterile PBS or media. |
| Contamination (Bacterial or Mycoplasma) | Regularly check cell cultures for any signs of contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock. |
| Cell Line Instability | Use cell lines with a low passage number and periodically perform cell line authentication. |
Problem 2: I am unable to establish a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial Drug Concentration is Too High | Start with a low concentration of this compound (e.g., the IC20 or IC50 of the parental cell line) and increase it gradually (e.g., 1.5-2.0 fold increments) as the cells adapt.[5] |
| Drug Exposure Time is Too Long | Initially, you can use a pulsed treatment approach where the drug is removed after a certain period (e.g., 48 hours) to allow the surviving cells to recover and repopulate before the next treatment cycle.[5][6] |
| Cell Clones with Resistance are Not Being Selected | After a period of drug selection, you may need to perform single-cell cloning to isolate and expand a homogenous population of resistant cells. |
| Parental Cell Line is Intrinsically Resistant | Some cell lines may have high intrinsic resistance. Consider using a different cell line known to be sensitive to this compound. |
Problem 3: My strategy to overcome this compound resistance is not working.
| Possible Cause | Proposed Solution |
| Targeting a Single Resistance Mechanism | This compound resistance is often multifactorial. Consider combination therapies that target different mechanisms simultaneously, such as using a P-gp inhibitor along with a PI3K inhibitor.[10][11] |
| Ineffective Concentration of the Reversal Agent | Perform a dose-response experiment to determine the optimal concentration of the agent you are using to reverse resistance. |
| Off-Target Effects of the Reversal Agent | Ensure that the reversal agent itself is not toxic to the cells at the concentration used. Include appropriate controls in your experiment. |
| Alternative Resistance Pathways are Activated | Cancer cells can adapt by activating alternative survival pathways. Perform molecular analyses (e.g., Western blotting, RNA sequencing) to identify these changes and adjust your strategy accordingly. |
Data Presentation
Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF-7 (Breast Cancer) | 0.1 | 1.0 | 10 | [12] |
| 143B (Osteosarcoma) | 0.4 | 75 | 187.5 | [13] |
Note: These are example values from the literature; actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cancer cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
-
Initial Drug Selection:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to the IC20 or IC50.
-
When the cells reach 70-80% confluency, subculture them.
-
-
Gradual Dose Escalation:
-
Once the cells are growing steadily in the initial drug concentration, increase the this compound concentration by 1.5- to 2.0-fold.[5]
-
Continue this process of gradual dose escalation. This can take several months.
-
-
Confirmation of Resistance:
-
Periodically determine the IC50 of the developing resistant cell line and compare it to the parental line.
-
A stable, significantly higher IC50 indicates the establishment of a resistant line.[5]
-
-
Characterization:
-
Once a resistant line is established, characterize the underlying resistance mechanisms (e.g., P-gp expression by Western blot or flow cytometry).
-
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a specific number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cancer cell lines.
Caption: Key pro-survival signaling pathways contributing to this compound resistance.
References
- 1. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. remedypublications.com [remedypublications.com]
- 4. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Overcoming doxorubicin resistance of cancer cells by Cas9-mediated gene disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. mdpi.com [mdpi.com]
- 11. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversal of doxorubicin resistance in breast cancer cells by photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple pathways are involved in drug resistance to doxorubicin in an osteosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Cellular Resistance to Zorubicin
Disclaimer: Zorubicin is an anthracycline antibiotic used in chemotherapy.[1] While it belongs to the same class as Doxorubicin, a widely studied anticancer agent, detailed, publicly available research specifically on cellular resistance mechanisms to this compound is limited. The principles of resistance to anthracyclines are generally conserved. Therefore, this guide will use Doxorubicin as a representative model to explain the core mechanisms of resistance, experimental troubleshooting, and protocols that are highly applicable to the study of this compound resistance.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the molecular mechanisms that cancer cells employ to develop resistance to anthracycline chemotherapeutics like this compound and Doxorubicin.
Q1: What is the most common mechanism of resistance to this compound?
A1: The most frequently cited mechanism of resistance to anthracyclines is the increased efflux of the drug from the cancer cell, which reduces its intracellular concentration. This is primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 (also known as MDR1) gene.[2][3] These membrane proteins function as energy-dependent pumps that actively remove cytotoxic agents, including this compound and Doxorubicin, from the cell's interior.[3] Other transporters like ABCC1 (MRP1) and ABCG2 have also been implicated.[2]
Q2: How do alterations in the drug's target contribute to resistance?
A2: The primary target of this compound is Topoisomerase II (TOP2), an enzyme critical for resolving DNA topological problems during replication and transcription.[4][5] this compound stabilizes the TOP2-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cell death.[4] Resistance can emerge through several alterations related to TOP2:
-
Reduced Expression: Decreased levels of the TOP2α isoform mean there are fewer targets for the drug to act upon.[4][6]
-
Mutations: Mutations in the TOP2A gene can alter the protein structure, reducing its sensitivity to the drug.[6]
-
Isoform Switching: An increase in the β-isoform of TOP2, which is less sensitive to anthracyclines, can also contribute to resistance.[4][6]
Q3: What role does DNA damage repair play in this compound resistance?
A3: Since this compound's cytotoxic effect is mediated by inducing DNA double-strand breaks, cancer cells can develop resistance by enhancing their DNA damage response (DDR) and repair capabilities.[7][8] Key DDR kinases such as ATM, ATR, and DNA-PK are activated in response to damage.[8] Resistant cells often exhibit more efficient repair of these breaks through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ), preventing the accumulation of lethal DNA damage and allowing the cells to survive and proliferate.[8][9]
Q4: Can cells become resistant by avoiding apoptosis?
A4: Yes, evading apoptosis (programmed cell death) is a critical mechanism of drug resistance.[4][10] Even when this compound successfully induces DNA damage, resistant cells can prevent the initiation of the apoptotic cascade. This is often achieved by:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2, which inhibits apoptosis.[4]
-
Downregulation of Pro-Apoptotic Proteins: Decreased expression of proteins like Bax that promote apoptosis.[11]
-
Inactivation of p53: The p53 tumor suppressor protein is a key regulator of apoptosis following DNA damage. Mutations or inactivation of p53 can prevent cell cycle arrest and apoptosis, allowing damaged cells to survive.[6]
-
Activation of Survival Pathways: Pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, are often hyperactivated in resistant cells, promoting cell survival and inhibiting apoptosis.[6][12][13]
Q5: How is drug metabolism involved in resistance?
A5: Altered drug metabolism can lead to the detoxification and inactivation of this compound. Key metabolic resistance mechanisms include:
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can metabolize anthracyclines into less active forms.[14][15] Increased activity of these enzymes in cancer cells can reduce the effective intracellular concentration of the active drug.[15]
-
Phase II Metabolism: The glutathione (GSH) system plays a significant role. Glutathione S-transferases (GSTs) can conjugate GSH to the drug, facilitating its detoxification and subsequent efflux from the cell.[16] Doxorubicin-resistant cells have been shown to rely on glutamine to drive the synthesis of glutathione.[16]
Q6: Can autophagy contribute to this compound resistance?
A6: Autophagy, a cellular process of self-digestion and recycling of damaged organelles, has a complex, dual role in cancer therapy. In some contexts, excessive autophagy can lead to cell death. However, it can also act as a pro-survival mechanism.[6][17] By removing damaged components and providing nutrients during the stress of chemotherapy, "protective autophagy" can help cancer cells survive treatment with agents like this compound, thereby contributing to resistance.[17][18][19]
Troubleshooting Guides
This section provides practical advice for common issues encountered during this compound resistance experiments.
Q: My cells are not developing resistance to this compound after prolonged exposure. What could be wrong?
A:
| Potential Cause | Recommended Solution |
|---|---|
| Drug Concentration Too High: Initial concentrations may be too cytotoxic, killing all cells before resistance can be selected for. | Start with a very low concentration (e.g., IC10-IC20) and increase the dose in small, gradual increments only after the cell population has recovered and is proliferating steadily.[20] |
| Inconsistent Dosing Schedule: Irregular drug exposure can prevent the selection of a stably resistant population. | Maintain a consistent schedule of drug application and removal. For example, treat for 24-48 hours, then replace with drug-free media until cells recover before the next cycle. |
| Cell Line Heterogeneity: The parental cell line may lack the intrinsic capacity to develop resistance through common mechanisms. | Consider using a different cancer cell line known to develop anthracycline resistance. Perform single-cell cloning after initial resistance is observed to ensure a homogenous resistant population.[20] |
| Drug Degradation: this compound may be unstable in your culture media under prolonged incubation at 37°C. | Prepare fresh drug dilutions from a frozen stock for each treatment. Check the manufacturer's data sheet for stability information. |
Q: I've confirmed ABCB1/P-gp overexpression via Western Blot, but my cells show only a minor increase in resistance. Why?
A:
| Potential Cause | Recommended Solution |
|---|---|
| P-gp is Not Functional: The expressed protein may be misfolded, improperly localized in the membrane, or lack the ATP required for its pump function. | Perform a functional efflux assay, such as the Rhodamine 123 or Calcein-AM efflux assay (see Protocol 2). This directly measures the pump's activity. |
| Resistance is Multifactorial: P-gp overexpression may be just one of several co-existing resistance mechanisms. The dominant mechanism in your cells might be different (e.g., altered TOP2A, enhanced DNA repair). | Investigate other potential mechanisms. Check for changes in TOP2A expression (Western Blot), assess DNA repair capacity (Comet Assay), and analyze key apoptosis proteins (Bcl-2, Caspases). |
| Low ATP Levels: The cell's energy state might be insufficient to power the P-gp pump effectively. | Measure intracellular ATP levels to ensure the cells are metabolically competent to support active drug efflux. |
Q: How can I differentiate between resistance caused by drug efflux and resistance from an altered drug target (Topoisomerase II)?
A:
| Experimental Approach | Expected Outcome if Efflux is the Cause | Expected Outcome if Target Alteration is the Cause |
|---|---|---|
| Co-treatment with a P-gp Inhibitor: Treat resistant cells with this compound in the presence of a P-gp inhibitor (e.g., Verapamil, Cyclosporine A, PSC833).[3] | The cells should become significantly more sensitive to this compound, with the IC50 value approaching that of the parental (sensitive) cells.[3] | The P-gp inhibitor will have little to no effect on the cells' resistance to this compound. |
| Intracellular Drug Accumulation Assay: Measure the amount of this compound inside sensitive vs. resistant cells using its natural fluorescence via flow cytometry or fluorescence microscopy. | Resistant cells will show significantly lower intracellular fluorescence compared to sensitive cells. This difference will diminish upon treatment with a P-gp inhibitor. | Resistant and sensitive cells will show similar levels of intracellular drug accumulation, as the drug can enter the cell but fails to act on its target. |
| TOP2A Expression/Sequencing: Analyze TOP2A protein levels via Western Blot and sequence the TOP2A gene. | No significant changes in TOP2A expression or sequence are expected. | Expect to find decreased TOP2A protein levels or mutations in the TOP2A gene in resistant cells.[4][6] |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a standard method for developing a drug-resistant cell line through continuous, dose-escalating exposure.
-
Determine Parental IC50: First, determine the concentration of this compound that inhibits the growth of the parental (sensitive) cell line by 50% (IC50) using a cell viability assay (e.g., MTT, CCK-8).
-
Initial Exposure: Culture the parental cells in media containing a low concentration of this compound (e.g., IC10-IC20).
-
Monitor and Recover: Maintain the culture, replacing the drug-containing media every 2-3 days. Initially, a large portion of cells will die. Allow the surviving cells to recover and repopulate the flask until they reach ~80% confluency and exhibit a stable growth rate.
-
Dose Escalation: Once the cells are growing robustly in the initial concentration, double the this compound concentration.
-
Repeat and Select: Repeat Step 3 and 4, gradually increasing the drug concentration over several months. This process selects for a population of cells that can survive and proliferate in high concentrations of the drug.
-
Characterize and Validate: Periodically, freeze down cells from different stages. Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50 compared to parental cells), characterize the new resistant cell line. Confirm the resistance phenotype is stable after culturing the cells in drug-free media for several passages.
Protocol 2: Functional Assay for P-gp Efflux Activity (Rhodamine 123 Assay)
This flow cytometry-based assay measures the ability of cells to efflux P-gp substrates like Rhodamine 123.
-
Cell Preparation: Harvest both sensitive (parental) and resistant cells and resuspend them at a concentration of 1 x 10^6 cells/mL in culture media or PBS.
-
Inhibitor Treatment (Control): For a control group, pre-incubate a sample of the resistant cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to all cell samples to a final concentration of ~0.5 µg/mL. Incubate for 30-60 minutes at 37°C in the dark to allow the dye to load into the cells.
-
Efflux Period: Wash the cells twice with cold PBS to remove extracellular dye. Resuspend the cells in fresh, pre-warmed media (with or without the P-gp inhibitor for the control group) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel for Rhodamine 123).
-
Data Analysis:
-
Sensitive cells will show high fluorescence, as they retain the dye.
-
Resistant cells will show low fluorescence, as they actively pump the dye out.
-
Resistant cells + Inhibitor will show high fluorescence, similar to sensitive cells, confirming that the low fluorescence is due to P-gp activity.
-
Protocol 3: Western Blot for Key Resistance Proteins
This protocol provides a general workflow to assess the expression levels of proteins involved in resistance.
-
Protein Extraction: Lyse sensitive and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to your target protein (e.g., anti-ABCB1, anti-TOP2A, anti-Bcl-2, anti-phospho-Akt). Use a loading control antibody (e.g., anti-β-actin, anti-GAPDH) on the same membrane to normalize results.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the loading control band for comparison between sensitive and resistant cells.
Visualizations and Data
Summary of Molecular Markers in this compound/Doxorubicin Resistance
| Marker Category | Protein/Gene | Function | Expected Change in Resistant Cells |
|---|---|---|---|
| Drug Efflux | ABCB1 (P-gp) | Actively pumps drug out of the cell | Increased expression/activity |
| ABCC1 (MRP1) | Actively pumps drug out of the cell | Increased expression/activity | |
| Drug Target | TOP2A | Target of this compound; creates DNA breaks | Decreased expression or mutation |
| DNA Repair | γH2AX | Marker of DNA double-strand breaks | Transient increase, faster resolution |
| ATM/ATR | Kinases that initiate DNA damage response | Increased activation (phosphorylation) | |
| Apoptosis | Bcl-2 | Anti-apoptotic protein | Increased expression |
| Bax | Pro-apoptotic protein | Decreased expression | |
| Caspase-3 | Executioner caspase in apoptosis | Decreased cleavage/activation | |
| Survival Signaling | Akt (PKB) | Kinase in a pro-survival pathway | Increased activation (phosphorylation) |
| ERK (MAPK) | Kinase in a pro-survival pathway | Increased activation (phosphorylation) |
| Metabolism | GSTs | Detoxify drug via glutathione conjugation | Increased expression/activity |
Caption: Overview of the primary mechanisms of cellular resistance to this compound.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
Caption: Key pro-survival signaling pathways implicated in drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of doxorubicin uptake, efflux, and modulation of multidrug resistance (MDR) in MDR human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to drugs that inhibit DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of apoptosis is the cause of resistance to doxorubicin in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Complex Dynamic of Phase I Drug Metabolism in the Early Stages of Doxorubicin Resistance in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Resistance to different anthracycline chemotherapeutics elicits distinct and actionable primary metabolic dependencies in breast cancer | eLife [elifesciences.org]
- 17. Frontiers | Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway [frontiersin.org]
- 18. e-century.us [e-century.us]
- 19. Resistin confers resistance to doxorubicin-induced apoptosis in human breast cancer cells through autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Zorubicin Concentration for In Vitro Studies: A Technical Support Center
Disclaimer: Zorubicin is an anthracycline antibiotic, a class of potent chemotherapeutic agents. While it shares a mechanism of action with other anthracyclines like the well-studied Doxorubicin, specific in vitro data for this compound is limited. This guide provides a comprehensive overview based on available information for this compound and supplements it with data from Doxorubicin as a close structural and functional analog. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and assays.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death Even at Low Concentrations | Cell line is highly sensitive to this compound. | Start with a much lower concentration range (e.g., picomolar to nanomolar). Ensure accurate serial dilutions. |
| Incorrect solvent or final solvent concentration is toxic. | Use a biocompatible solvent like DMSO at a final concentration of <0.1%. Perform a solvent-only control to test for toxicity. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Use aseptic techniques. | |
| No Significant Cell Death Even at High Concentrations | Cell line is resistant to this compound. | Consider using a different cell line known to be sensitive to anthracyclines. Investigate mechanisms of resistance (e.g., drug efflux pumps). |
| Inactive this compound. | Ensure proper storage of this compound stock solution (typically at -20°C or -80°C, protected from light). Test the activity of a fresh batch. | |
| Suboptimal incubation time. | Increase the incubation time (e.g., 48 or 72 hours), as anthracycline effects can be time-dependent. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers per well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Drug Precipitation in Media | Poor solubility of this compound in culture media. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in culture media. Ensure the final solvent concentration is low. |
| Interaction with media components. | Test the solubility of this compound in different types of culture media. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like other anthracyclines, exerts its anticancer effects through two primary mechanisms.[1][2][3][4][5] It intercalates into the DNA, disrupting DNA replication and transcription.[1][4] Additionally, it inhibits the enzyme topoisomerase II, which is essential for relaxing DNA supercoils, leading to DNA strand breaks and ultimately apoptosis (programmed cell death).[1][2]
Q2: What is a typical starting concentration range for this compound in vitro?
A2: Given the limited specific data for this compound, a common starting point for in vitro cancer cell line studies with anthracyclines like Doxorubicin is in the low micromolar (µM) to nanomolar (nM) range. However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1] When preparing working solutions, dilute the stock in pre-warmed cell culture medium to the desired final concentration immediately before use.
Q4: What are some common cell lines used for testing anthracyclines, and what are their typical IC50 values for Doxorubicin (as a reference for this compound)?
A4: The sensitivity to anthracyclines varies significantly among different cancer cell lines. The following table provides a summary of reported IC50 values for Doxorubicin in various cell lines, which can serve as a preliminary guide for this compound experiments.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 0.01 - 2.5 | 24 - 96 |
| HeLa | Cervical Cancer | 0.14 - 2.9 | 24 - 96 |
| A549 | Lung Cancer | 0.24 - >20 | 24 - 72 |
| HepG2 | Liver Cancer | ~12.2 | 24 |
| Huh7 | Liver Cancer | >20 | 24 |
| TCCSUP | Bladder Cancer | ~12.6 | 24 |
| UMUC-3 | Bladder Cancer | ~5.1 | 24 |
Note: These values are approximate and can vary based on experimental conditions such as cell density, passage number, and the specific assay used.
Experimental Protocols
Determining IC50 using MTT Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound from your stock solution in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the prepared drug dilutions.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Signaling Pathways and Workflows
This compound's Proposed Mechanism of Action
The following diagram illustrates the primary mechanisms by which this compound is believed to induce cell death in cancer cells.
Caption: this compound's dual mechanism of action in the cell nucleus.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the IC50 of this compound.
Caption: A streamlined workflow for determining this compound's IC50.
Potential Downstream Signaling Pathways Affected by this compound
This compound-induced DNA damage can trigger various downstream signaling pathways, including the p53-mediated apoptosis pathway.
References
Zorubicin degradation in cell culture media
Welcome to the technical support center for Zorubicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?
There is limited direct data on this compound's stability in cell culture media. However, based on its structural analog, Doxorubicin, it is recommended to prepare this compound solutions fresh for each experiment and use them within 12-24 hours when incubated at 37°C.[1] The stability of anthracyclines like this compound can be influenced by several factors in the media, including pH, temperature, and exposure to light.
Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?
Several factors can contribute to the degradation of this compound in a cell culture setting:
-
pH: this compound stability is pH-dependent. A decrease in pH can adversely affect its stability.[2] For the related compound Doxorubicin, degradation is more rapid at alkaline pH.[3][4] Cell culture media pH can increase during incubation in a CO₂ incubator if not properly buffered, potentially accelerating degradation.
-
Light: this compound is sensitive to light. Exposure of stock solutions or media containing this compound to ambient light can lead to photodegradation.[5][6]
-
Temperature: While standard incubation is at 37°C, prolonged incubation times can lead to gradual degradation.
-
Adsorption: Anthracyclines can adsorb to plastic surfaces, such as flasks, plates, and pipette tips.[4][5] This can reduce the effective concentration of the drug in the media. This adsorption can be more pronounced at lower concentrations.[5]
Q3: I am observing inconsistent IC50 values for this compound in my cytotoxicity assays. What could be the cause?
Inconsistent IC50 values are a common issue and can often be traced back to the stability of the compound. Here are some likely causes:
-
Degradation of Stock Solutions: If stock solutions are not stored properly (e.g., protected from light, at the correct temperature) or are stored for too long, the active concentration can decrease.
-
Degradation in Culture: If experiments run for an extended period (e.g., 72 hours), a significant portion of the this compound may degrade, leading to variable results.
-
Adsorption to Labware: Using different types of plasticware between experiments could lead to variations in the amount of drug adsorbed, altering the effective concentration.
-
pH Fluctuation in Media: Changes in cell density can alter the pH of the culture medium. Higher cell densities can lead to faster acidification, which may affect this compound's stability.[2]
Q4: What are the known degradation products of this compound?
In intravenous fluids, this compound's dominant degradation product is daunorubicin.[2] While specific degradation products in cell culture media have not been fully characterized, studies on the similar anthracycline, Doxorubicin, have identified several degradation products resulting from hydrolysis and oxidation.[7][8][9] These can include deglycosylated aglycones and various oxidized forms.[8]
Q5: How should I prepare and store this compound for cell culture experiments?
To ensure maximum potency and reproducibility, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot into small volumes in amber or foil-wrapped tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium immediately before adding it to the cells.
-
Light Protection: Protect all solutions containing this compound from light by using amber tubes, foil wrapping, and minimizing exposure to ambient light.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Drug Efficacy in Long-Term Cultures (>48h) | This compound has likely degraded during the extended incubation period. | For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. |
| High Variability Between Replicate Wells | Uneven adsorption of this compound to the wells of the culture plate. This is more likely with low cell densities or low drug concentrations. | Ensure consistent cell seeding density. Consider using polypropylene plates with low-binding surfaces. Pre-incubating plates with media containing serum for a few hours before adding cells may help to block non-specific binding sites. |
| Color Change of Media (e.g., Purple Hue) | For some anthracyclines, a color change to deep purple in alkaline media can indicate decomposition.[10] | Monitor the pH of your culture medium. Ensure your incubator's CO₂ levels are stable. Use freshly buffered media. |
| Precipitate Forms After Diluting Stock Solution in Media | The solubility of this compound may be limited in the aqueous environment of the cell culture medium, especially if the final concentration is high. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells. Vortex the diluted solution gently but thoroughly before adding it to the culture. |
Quantitative Data on Anthracycline Stability
Table 1: Stability of this compound in Intravenous Fluids
| Concentration | Vehicle | Storage Conditions | Stability | Reference |
| 1000 µg/mL | 0.9% NaCl | 4°C, Dark | 6 hours | [2] |
| 1000 µg/mL | 5% Dextrose | 4°C, Dark | 4 hours | [2] |
| 250 µg/mL | 0.9% NaCl or 5% Dextrose | 4°C, Dark | Highly unstable | [2] |
Table 2: Stability of Doxorubicin (as an indicator for this compound)
| Condition | Half-life (t½) / Degradation Rate | Notes | Reference |
| pH | |||
| pH 8.1 (urine) | Biphasic: t½ = 3.24h and 89h | Degradation is significant at alkaline pH. | [3] |
| pH 4.6 - 5.4 (urine) | Stable | More stable in acidic to neutral conditions. | [3] |
| pH 4.8 to 7.4 | Rate constants: 0.0021 to 0.019 h⁻¹ | Degradation increases with increasing pH. | [4] |
| Media (37°C) | |||
| DMEM | Recommended use within 12-24 hours | Prepare fresh for experiments. | [1] |
| Light Exposure | |||
| Dilute solutions | Rapid photolysis | Protect from light at all times. | [5] |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol allows for the direct measurement of this compound concentration over time.
Materials:
-
This compound powder
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Amber or foil-wrapped sterile tubes
Methodology:
-
Prepare a 10 µM solution of this compound in your complete cell culture medium.
-
Dispense 1 mL aliquots into sterile, light-protected tubes.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt degradation.
-
Once all samples are collected, thaw them and centrifuge at high speed to pellet any debris.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC. A suitable method for the related anthracycline, Idarubicin, uses a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water.[11] Detection can be performed by UV-Vis or, for higher sensitivity, by fluorescence.[11][12]
-
Quantify the this compound peak area at each time point relative to the t=0 sample to determine the percentage of remaining drug.
Protocol 2: Assessing this compound Stability by Bioassay
This protocol uses a cell-based assay to measure the biological activity of this compound over time.
Materials:
-
A cancer cell line sensitive to this compound
-
This compound powder
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Light-protected sterile tubes
Methodology:
-
Prepare a solution of this compound in your complete cell culture medium at a concentration approximately 5-10 times the known IC50 for your cell line.
-
Dispense this solution into sterile, light-protected tubes and incubate at 37°C, 5% CO₂.
-
At specified time points (e.g., 0, 8, 24, 48 hours), remove a tube of the "aged" this compound solution.
-
On the day of the assay for each time point, seed your cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the "aged" this compound solution from each time point and treat the cells. Also, prepare a fresh this compound solution as a control for t=0.
-
Incubate the cells for a fixed period (e.g., 48 hours).
-
Measure cell viability using your chosen reagent.
-
Calculate the IC50 value for each "aged" solution. An increase in the IC50 value over time indicates a loss of biological activity and thus, degradation.
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture media.
Troubleshooting Inconsistent Experimental Results
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and compatibility studies of this compound in intravenous fluids and PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of urine pH on the stability of doxorubicin and its recovery from bladder instillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light-Responsive Micelles Loaded With Doxorubicin for Osteosarcoma Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin Stability-indicating Method and its Main Degradation Products In vitro Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor solubility of Zorubicin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zorubicin. The information is presented in a question-and-answer format to directly address common challenges related to its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is slightly soluble in aqueous media, with its solubility being significantly influenced by pH. It demonstrates good solubility in dimethyl sulfoxide (DMSO). Its solubility in other common laboratory solvents is variable, being slightly soluble in methanol and poorly soluble in ethanol. This compound is practically insoluble in non-polar organic solvents like chloroform.[1] The hydrochloride salt form of this compound (this compound HCl) offers enhanced water solubility compared to its free base form.
Q2: How does pH affect the solubility and stability of this compound in aqueous solutions?
The pH of the aqueous solution is a critical factor for both the solubility and stability of this compound.[1]
-
Optimal Stability: this compound exhibits the greatest stability in the pH range of 3-5.[1]
-
Acidic Conditions (pH < 3): Under highly acidic conditions, this compound is unstable due to the cleavage of the glycosidic bond, which separates the sugar moiety from the aglycone part of the molecule.[1]
-
Physiological pH (7.4): At physiological pH, the compound is stable, but less so than in mildly acidic conditions.[1]
-
Basic Conditions (pH > 7): In basic solutions, this compound's stability decreases, leading to potential degradation.[1]
For the closely related compound Doxorubicin, it is noted to have low aqueous solubility at neutral pH but is more water-soluble under both acidic and basic conditions.[2] However, stability is compromised at these extremes. Increased pH also leads to increased degradation and adsorption to polypropylene surfaces.[3]
Q3: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods due to its instability. For its analogue Doxorubicin, it is advised not to store the aqueous solution for more than one day.[4] If short-term storage is necessary, it should be in a slightly acidic buffer (pH 3-5), protected from light, and refrigerated. This compound is known to be unstable at a concentration of 250 µg/mL in 0.9% NaCl and 5% dextrose injections when stored at 4°C in the dark.[5] At a higher concentration of 1000 µg/mL, it is more stable in 0.9% NaCl (for 6 hours) than in 5% dextrose (for 4 hours), a difference attributed to pH.[5]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Question: I am trying to dissolve this compound powder directly into my phosphate-buffered saline (PBS) at pH 7.4, but it is not dissolving completely. What should I do?
-
Answer: Direct dissolution of this compound in neutral aqueous buffers is challenging due to its poor solubility. The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, and then dilute this stock solution into your aqueous buffer.
Issue 2: After diluting my DMSO stock solution of this compound into my cell culture medium, a precipitate forms.
-
Question: I prepared a 10 mg/mL stock solution of this compound in DMSO. When I add it to my cell culture medium, the solution becomes cloudy and a precipitate forms. How can I prevent this?
-
Answer: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and can also promote precipitation of the compound out of the aqueous phase.[6]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, vortex or mix gently, and then add this intermediate dilution to the final volume.[6]
-
Pre-warm the Aqueous Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Increase Mixing Efficiency: After adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing. This can be achieved by gentle vortexing or repeated pipetting.
-
Lower the Stock Solution Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO (e.g., 1 mg/mL). This will require adding a larger volume to your aqueous medium to achieve the same final concentration, so be mindful of the final DMSO concentration.
-
Consider Co-solvents: For particularly problematic solutions, the use of a co-solvent in the final aqueous medium may be necessary, though this should be approached with caution in cell-based assays due to potential toxicity.
-
Issue 3: I am observing a decrease in the effective concentration of this compound in my experiment over time.
-
Question: My experimental results suggest that the activity of this compound is decreasing over the course of a 24-hour experiment. What could be the cause?
-
Answer: The observed decrease in activity is likely due to the instability of this compound in aqueous solutions, especially at neutral or near-neutral pH.
-
Degradation: this compound can degrade over time in aqueous solutions.[5] It is recommended to prepare fresh dilutions for each experiment.
-
Adsorption: this compound, like its analog Doxorubicin, can adsorb to plastic surfaces such as polypropylene tubes and pipette tips.[3] This is more pronounced at lower concentrations and higher pH.[3] To minimize this, consider using low-adhesion plastics or glass vials where appropriate and prepare solutions as close to the time of use as possible.
-
Light Sensitivity: Anthracyclines can be sensitive to light, which can contribute to their degradation. Protect your solutions from light by using amber vials or by covering them with aluminum foil.
-
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide data for its close and well-studied analog, Doxorubicin, which is expected to have a similar solubility profile.
Table 1: Solubility of Doxorubicin Hydrochloride in Various Solvents
| Solvent | Solubility (approx.) | Reference |
| DMSO | 10 mg/mL | [4] |
| Water | 10 mg/mL | [4] |
| Ethanol | 1 mg/mL | [7] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [4] |
Table 2: Influence of pH on Doxorubicin Stability and Adsorption in Polypropylene Tubes at 37°C
| pH | Initial Concentration | Adsorption (%) | Degradation Rate Constant (h⁻¹) | Reference |
| 4.8 | 2.0 µg/mL | Low | ~0.0021 | [3] |
| 6.5 | 2.0 µg/mL | Increased | - | [3] |
| 7.4 | 2.0 µg/mL | ~45% | ~0.019 | [3] |
| 4.8 | 50 µg/mL | Low | ~0.0021 | [3] |
| 7.4 | 50 µg/mL | Substantial | ~0.019 | [3] |
Note: Adsorption and degradation are concentration-dependent, with higher percentage of adsorption at lower concentrations.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a 10 mg/mL stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weigh the Vial: Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Weigh this compound HCl: Carefully weigh the desired amount of this compound hydrochloride powder into the pre-tared vial. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of the powder.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mg/mL stock, add 1 mL of DMSO for every 10 mg of this compound HCl.
-
Dissolve the Compound: Tightly cap the vial and vortex at room temperature until the this compound hydrochloride is completely dissolved. The solution should be clear and red-orange in color. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Medium
Objective: To prepare a 10 µM working solution of this compound in cell culture medium from a 10 mg/mL DMSO stock solution. (Molecular Weight of this compound HCl is approximately 682.12 g/mol ).
Materials:
-
10 mg/mL this compound HCl stock solution in DMSO
-
Sterile cell culture medium (or other aqueous buffer)
-
Sterile polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Calculate the Molarity of the Stock Solution:
-
10 mg/mL = 10 g/L
-
Molarity = (10 g/L) / (682.12 g/mol ) = 0.01466 M = 14.66 mM
-
-
Perform an Intermediate Dilution (Recommended): To avoid precipitation, it is best to perform a serial dilution.
-
Prepare a 1 mM intermediate stock by diluting the 14.66 mM stock 1:14.66 in DMSO. For example, add 10 µL of the 14.66 mM stock to 136.6 µL of DMSO.
-
-
Prepare the Final Working Solution:
-
To prepare a 10 µM final solution from a 1 mM intermediate stock, you will need to perform a 1:100 dilution.
-
For example, to make 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed (37°C) cell culture medium.
-
-
Mixing: Immediately after adding the this compound solution, mix the working solution thoroughly by gentle vortexing or by inverting the tube several times.
-
Final DMSO Concentration Check: In this example, the final DMSO concentration would be 0.1% (from the 1:100 dilution of the intermediate stock which itself is in DMSO), which is generally well-tolerated by most cell lines.
-
Use Immediately: Use the freshly prepared working solution for your experiment as soon as possible to minimize degradation and adsorption.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Buy this compound | 54083-22-6 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Stability and compatibility studies of this compound in intravenous fluids and PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Zorubicin in Non-Cancerous Cells
Disclaimer: Zorubicin is an anthracycline antibiotic closely related to Doxorubicin. Due to the limited availability of specific data for this compound, this document leverages the extensive research conducted on Doxorubicin as a proxy to outline potential off-target effects and experimental considerations. The mechanisms of action and toxicity profiles are expected to be highly similar for these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in non-cancerous cells?
A1: The most significant off-target effect of this compound, like other anthracyclines, is cardiotoxicity, which can manifest as cardiomyopathy and heart failure.[1][2] This is primarily due to the drug's impact on cardiomyocytes. Other potential off-target effects can include toxicity to other healthy tissues, though this is less extensively documented compared to cardiotoxicity.
Q2: What are the underlying molecular mechanisms of this compound-induced cardiotoxicity?
A2: The cardiotoxicity of anthracyclines is multifactorial and involves several key mechanisms:
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of superoxide radicals and other ROS. Cardiomyocytes have lower levels of antioxidant enzymes compared to cancer cells, making them more susceptible to oxidative stress.[1][3]
-
Mitochondrial Dysfunction: The drug can accumulate in the mitochondria of cardiomyocytes, disrupting the electron transport chain, impairing ATP production, and inducing mitochondrial damage.[4][5][6]
-
Calcium Dysregulation: this compound can interfere with calcium homeostasis in cardiomyocytes by affecting calcium-handling proteins, leading to intracellular calcium overload and impaired contractile function.[7][8]
-
Topoisomerase II Inhibition: While a key mechanism for its anti-cancer effect, this compound can also inhibit Topoisomerase IIβ in cardiomyocytes, leading to DNA double-strand breaks and triggering apoptotic pathways.[2][9]
Q3: We are observing unexpected levels of cytotoxicity in our non-cancerous control cell lines. What could be the cause?
A3: This is a common issue when working with potent chemotherapeutics like this compound. Several factors could be contributing:
-
High Drug Concentration: Ensure that the concentrations used are relevant to the intended therapeutic window. Non-cancerous cells are often more sensitive to the cytotoxic effects.
-
Prolonged Exposure Time: The duration of drug exposure can significantly impact cell viability. Consider optimizing the incubation time.
-
Cell Line Sensitivity: Different non-cancerous cell lines will exhibit varying sensitivities to this compound. It is crucial to establish a baseline cytotoxicity profile for each cell line used.
-
Off-Target Effects: The observed cytotoxicity is likely a manifestation of the off-target mechanisms described in A2.
Q4: How can we mitigate this compound's off-target effects in our experimental setup?
A4: While completely eliminating off-target effects is challenging, several strategies can be employed to minimize their impact and improve the specificity of your experiments:
-
Use of Cardioprotective Agents: Co-treatment with agents that reduce oxidative stress or chelate iron (e.g., Dexrazoxane) can help mitigate cardiotoxic effects.
-
3D Cell Culture Models: Utilizing 3D spheroids or organoids of non-cancerous cells can provide a more physiologically relevant model and may alter the drug response compared to 2D cultures.
-
Dose-Response and Time-Course Studies: Carefully titrate the drug concentration and exposure time to find a window that maximizes the on-target effect while minimizing off-target toxicity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays with Non-Cancerous Cells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health | Ensure consistent cell passage number, seeding density, and growth conditions. Perform regular cell health checks. |
| Drug Instability | Prepare fresh drug solutions for each experiment. Protect this compound solutions from light. |
| Assay Interference | The color of this compound may interfere with colorimetric assays (e.g., MTT). Use a drug-only control to correct for background absorbance. Consider alternative viability assays like those based on fluorescence or luminescence. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, or ensure they are filled with media to maintain humidity. |
Issue 2: Difficulty in Detecting Specific Off-Target Signaling Events
| Potential Cause | Troubleshooting Step |
| Suboptimal Time Point | Off-target signaling events can be transient. Perform a time-course experiment to identify the optimal time point for analysis after this compound treatment. |
| Low Signal Intensity | Increase the concentration of this compound, if feasible without excessive cytotoxicity. Use more sensitive detection methods (e.g., Western blotting with enhanced chemiluminescence, or flow cytometry with bright fluorophores). |
| Cell Line Specificity | The signaling pathways affected may vary between different non-cancerous cell lines. Confirm your findings in a second, relevant cell line. |
| Antibody/Reagent Issues | Validate the specificity of your antibodies and the activity of your reagents. |
Quantitative Data Summary
The following table summarizes key quantitative data for Doxorubicin, which is used as a proxy for this compound, in non-cancerous cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (24h exposure) | Human Pluripotent Stem Cell-derived Cardiomyocytes (hPSC-CMs) | 30.1 μM | [7] |
| Intracellular Calcium Increase | hPSC-derived Cardiomyocytes (5 μM Doxorubicin for 16h) | ~2.5-fold increase | [7] |
| Mitochondrial Superoxide Generation | Differentiated H9c2 Cardiomyocytes (5 μM Doxorubicin) | Increase observed within 30 minutes | [10] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity in hPSC-Cardiomyocytes
-
Cell Culture: Culture hPSC-CMs on Matrigel-coated plates in appropriate cardiomyocyte maintenance medium.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and protect it from light.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Replace the medium in the cell plates with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
Viability Assay (e.g., using a luminescence-based assay for ATP content):
-
Equilibrate the plate and reagents to room temperature.
-
Add the lytic reagent to each well to lyse the cells and release ATP.
-
Add the substrate/luciferase solution.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression analysis.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
-
Cell Culture and Treatment: Culture non-cancerous cells (e.g., H9c2 cardiomyocytes) in a black, clear-bottom 96-well plate. Treat the cells with this compound at various concentrations and for different durations.
-
ROS Probe Loading:
-
Remove the drug-containing medium.
-
Wash the cells with a buffered saline solution (e.g., HBSS).
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX Green) according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Normalize the fluorescence readings of the treated cells to those of the vehicle control to determine the fold change in ROS production.
Visualizations
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: Key signaling pathways in this compound-induced cardiotoxicity.
Experimental Workflow for Assessing Off-Target Effects
Caption: A generalized workflow for investigating off-target effects.
References
- 1. Cardiomyocyte death in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of mitochondria in doxorubicin-mediated cardiotoxicity: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of Mitochondrial Activity to Doxorubicin-Resistance in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modeling Doxorubicin-Induced Cardiotoxicity in Human Pluripotent Stem Cell Derived-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin Cytotoxicity in Differentiated H9c2 Cardiomyocytes: Evidence for Acute Mitochondrial Superoxide Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Zorubicin-Induced Cardiotoxicity in Models
Welcome to the technical support center for researchers investigating zorubicin-induced cardiotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cardiotoxicity?
A1: this compound, an anthracycline antibiotic similar to doxorubicin, primarily induces cardiotoxicity through several mechanisms. The most prominent is the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which damages cellular components like DNA, proteins, and lipids.[1][2] Another key mechanism is the interference with topoisomerase II, leading to DNA damage and apoptosis in cardiomyocytes.[1][3] Additionally, this compound can cause mitochondrial dysfunction and dysregulation of intracellular calcium homeostasis, further contributing to cardiomyocyte death and cardiac dysfunction.[3][4][5]
Q2: Which experimental models are most suitable for studying this compound-induced cardiotoxicity?
A2: The choice of model depends on the specific research question.
-
In vitro models , such as primary neonatal rat ventricular myocytes, H9c2 cell lines, and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), are useful for mechanistic studies and high-throughput screening of potential protective agents.[6][7] 3D bioprinted cardiac spheroids offer a more physiologically relevant in vitro system by mimicking cell-cell and cell-matrix interactions.[8]
-
In vivo models , primarily in rodents (mice and rats), are essential for studying the systemic effects of this compound and evaluating the efficacy of cardioprotective strategies in a whole-organism context.[9][10] These models can be designed to induce acute or chronic cardiotoxicity depending on the dosing regimen.[1]
Q3: What are some promising agents for minimizing this compound-induced cardiotoxicity in experimental models?
A3: Several agents have shown promise in mitigating this compound-induced cardiotoxicity in preclinical studies. These can be broadly categorized as:
-
Antioxidants: Agents like N-acetylcysteine (NAC), Tiron, quercetin, and vitamins E have been shown to reduce oxidative stress.[8][11]
-
Iron Chelators: Dexrazoxane is a clinically approved iron chelator that reduces the formation of ROS.[6][12]
-
Natural Compounds: Resveratrol and flavonoids have demonstrated cardioprotective effects through antioxidant and anti-apoptotic mechanisms.[6]
-
Cardiovascular Drugs: Statins (e.g., atorvastatin, fluvastatin) and metformin have shown potential in reducing this compound-induced cardiac damage.[1][6][13]
-
Other Investigational Agents: Thrombopoietin (TPO) and sestrins are being explored for their protective roles against cardiomyocyte apoptosis and autophagy dysregulation.[6]
Troubleshooting Guides
In Vivo Models
Problem: High mortality rate in our this compound-treated animal model.
-
Possible Cause 1: Inappropriate Dosing Regimen. High single doses or aggressive cumulative dosing can lead to acute toxicity and high mortality.[14]
-
Solution: Optimize the dosing schedule. For chronic cardiotoxicity models, consider lower, more frequent doses over a longer period.[9] A cumulative dose of 25mg/kg administered as 5mg/kg intraperitoneally once a week for five weeks has been shown to induce cardiotoxicity with lower mortality in mice.[15][16] For acute models, carefully titrate the single dose to induce cardiotoxicity without excessive mortality.
-
-
Possible Cause 2: Animal Strain and Characteristics. Genetic background, age, and sex can influence susceptibility to this compound-induced cardiotoxicity.[1] Pre-existing conditions like hypertension can also increase mortality.[1]
-
Solution: Select a well-characterized animal strain for your studies. Be consistent with the age and sex of the animals used. Ensure animals are healthy and free from underlying cardiovascular conditions before starting the experiment.
-
-
Possible Cause 3: Route of Administration. While intraperitoneal (IP) injection is common, it can sometimes lead to complications.
-
Solution: If experiencing high mortality with IP injections, consider alternative routes like intravenous (IV) administration, which may provide more consistent drug delivery, though it can be technically more challenging.
-
Problem: Inconsistent or highly variable cardiac function measurements (e.g., LVEF) between animals in the same treatment group.
-
Possible Cause 1: Individual Animal Variability. Similar to humans, animals can exhibit individual differences in their response to drugs due to genetic and physiological variations.
-
Solution: Increase the sample size per group to improve statistical power and account for individual variability. Ensure proper randomization of animals into treatment groups.
-
-
Possible Cause 2: Inconsistent Drug Administration. Inaccurate dosing or improper injection technique can lead to variable drug exposure.
-
Solution: Ensure all personnel involved in drug administration are properly trained and follow a standardized protocol. Double-check dose calculations and injection volumes.
-
-
Possible Cause 3: Stress-induced Cardiomyopathy. Improper handling and stressful procedures can impact cardiac function.
-
Solution: Handle animals gently and acclimate them to the experimental procedures. Perform echocardiography and other measurements in a calm and controlled environment.
-
Problem: Cardiac biomarkers (e.g., troponins, NT-proBNP) do not correlate with functional or histological findings.
-
Possible Cause 1: Timing of Biomarker Measurement. The kinetics of biomarker release can vary. Troponins are released after cardiomyocyte injury has occurred, while NT-proBNP may rise earlier in response to ventricular stress.[17][18][19]
-
Solution: Collect samples at multiple time points to capture the peak of biomarker release. Consider that NT-proBNP may be an earlier indicator of cardiac dysfunction than troponins.[20]
-
-
Possible Cause 2: Assay Sensitivity and Specificity. The specific assay used for biomarker measurement can influence the results.
-
Solution: Use validated and sensitive assays for your animal model. Ensure proper sample collection and storage to maintain biomarker stability.
-
-
Possible Cause 3: Subclinical Toxicity. this compound may be causing subtle cardiac damage that is not yet reflected in significant functional decline but is detectable by sensitive biomarkers.[21][22]
-
Solution: Correlate biomarker levels with more sensitive measures of cardiac function, such as speckle-tracking echocardiography, which can detect early changes in myocardial strain.[23]
-
In Vitro Models
Problem: High variability in cell viability or apoptosis assays between wells treated with the same concentration of this compound.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in multi-well plates can lead to significant well-to-well variability.
-
Solution: Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. Allow plates to sit at room temperature for a short period before incubation to promote uniform settling.
-
-
Possible Cause 2: Edge Effects. Wells on the outer edges of a plate are more prone to evaporation, leading to changes in media concentration and affecting cell health.
-
Solution: Avoid using the outermost wells for experimental conditions. Fill the outer wells with sterile saline or media to create a humidity barrier.
-
-
Possible Cause 3: Cell Line Instability. High passage numbers of cell lines like H9c2 can lead to phenotypic drift and altered drug sensitivity.
-
Solution: Use cells with a low passage number and maintain a consistent cell culture protocol. Regularly check for mycoplasma contamination.
-
Problem: Discrepancy between results from 2D and 3D in vitro models.
-
Possible Cause: Differences in Cellular Microenvironment. 2D cell cultures lack the complex cell-cell and cell-matrix interactions present in native cardiac tissue and 3D models.[8] This can alter cellular responses to this compound.
-
Solution: Acknowledge the inherent differences between the models. Use 2D models for initial high-throughput screening and mechanistic studies, and validate key findings in more physiologically relevant 3D models or in vivo.
-
Quantitative Data Summary
Table 1: In Vivo Dosing Regimens for Doxorubicin-Induced Cardiotoxicity in Rodents
| Animal Model | Dosing Regimen | Cumulative Dose | Type of Cardiotoxicity | Reference |
| Wistar Rat | 2.5 mg/kg/week IP for 4 weeks | 10 mg/kg | Chronic | [23] |
| Wistar Rat | 4 mg/kg/week IP for 4 weeks | 16 mg/kg | Chronic | [23] |
| Wistar Rat | 2.5 mg/kg IP, 3 times a week for 2 weeks | 15 mg/kg | Chronic | [24] |
| Wistar Rat | 10 mg/kg IP, single dose | 10 mg/kg | Acute | [25] |
| B6C3F1 Mouse | 3 mg/kg/week IV for 4-14 weeks | 12-42 mg/kg | Chronic | [17][26] |
| CF-1 Mouse | 10 mg/kg, single dose | 10 mg/kg | Acute | [27] |
Table 2: In Vitro Concentrations of Doxorubicin for Cardiotoxicity Studies
| Cell Model | Doxorubicin Concentration | Endpoint | Reference |
| 3D hiPSC-CMs | 2.0 µM | Reduced cell viability | [7] |
| 3D hiPSC-CMs | 5.0 µM | LDH release | [7] |
| 2D and 3D CMs | 0.4 - 1.0 µM | Cytotoxicity | [8] |
Experimental Protocols
Protocol 1: Induction of Chronic Cardiotoxicity in Mice
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration.
-
Dosing Regimen: Administer this compound at a dose of 3 mg/kg body weight via intravenous (IV) injection once a week for 4 to 14 weeks to achieve cumulative doses of 12 to 42 mg/kg.[17][26]
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
Monitoring: Monitor animal body weight and general health weekly.
-
Endpoint Analysis: One week after the final dose, perform echocardiography to assess cardiac function. Collect blood for biomarker analysis (e.g., cardiac troponin T). Euthanize animals and collect hearts for histological and molecular analysis.[17][26]
Protocol 2: In Vitro Assessment of this compound-Induced Cytotoxicity in 3D Cardiac Spheroids
-
Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Spheroid Formation: Generate 3D cardiac spheroids using a suitable method, such as the hanging drop technique or low-adhesion plates.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to final concentrations ranging from 0.1 µM to 10 µM.[7][8]
-
Exposure: Treat the cardiac spheroids with different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assays:
-
Data Analysis: Normalize the results to the vehicle control group and generate dose-response curves.
Visualizations
Caption: Key signaling pathways in this compound-induced cardiotoxicity.
Caption: Experimental workflow for in vivo this compound cardiotoxicity studies.
References
- 1. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demonstration of doxorubicin's cardiotoxicity and screening using a 3D bioprinted spheroidal droplet-based system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Natural Products for Preventing and Managing Anthracycline-Induced Cardiotoxicity: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imedpub.com [imedpub.com]
- 14. Modeling Doxorubicin-Induced Cardiomyopathy With Fibrotic Myocardial Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of doxorubicin-induced chronic cardiotoxicity in the B6C3F1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research Portal [scholarship.miami.edu]
- 19. Changes in Cardiac Biomarkers During Doxorubicin Treatment of Pediatric Patients With High-Risk Acute Lymphoblastic Leukemia: Associations With Long-Term Echocardiographic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum NT-proBNP in the early detection of doxorubicin-induced cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Scholars@Duke publication: Doxorubicin-induced cardiac dysfunction in unselected patients with a history of early-stage breast cancer. [scholars.duke.edu]
- 22. Doxorubicin-induced cardiac dysfunction in unselected patients with a history of early-stage breast cancer. - ASCO [asco.org]
- 23. Assessment of Subclinical Doxorubicin-induced Cardiotoxicity in a Rat Model by Speckle-Tracking Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ameliorative Potential of Rosuvastatin on Doxorubicin-induced Cardiotoxicity by Modulating Oxidative Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse | PLOS One [journals.plos.org]
Technical Support Center: Zorubicin Drug-Drug Interaction Profile
This technical support guide provides researchers, scientists, and drug development professionals with information on the drug-drug interaction profile of Zorubicin. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from Doxorubicin, a structurally and mechanistically similar anthracycline, to provide a comprehensive overview of potential interactions. It is crucial to note that this information should be used as a guide and is not a substitute for conducting specific in-vitro and in-vivo interaction studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known drug-drug interactions for this compound?
A1: Direct clinical interaction studies for this compound are limited. However, based on its classification as an anthracycline, several potential interactions have been identified. Co-administration with certain drugs can increase the risk of adverse effects. For instance, there is an increased risk of cardiotoxicity when this compound is combined with Trastuzumab and Margetuximab.[1] Additionally, a heightened risk of methemoglobinemia has been noted with concurrent use of local anesthetics like Bupivacaine, Lidocaine, and Ropivacaine.[1] An increased risk of thrombosis is associated with the use of Erythropoietin and Darbepoetin alfa, while immunosuppression risk is elevated with Etrasimod.[1]
Q2: How is this compound metabolized, and which enzymes are involved?
Q3: What are the likely pharmacokinetic interactions for this compound based on Doxorubicin data?
A3: Based on Doxorubicin's metabolic pathways, the following interactions are likely for this compound:
-
CYP3A4, CYP2D6, and P-gp Inhibitors: Co-administration with inhibitors of these enzymes and transporters can increase this compound's plasma concentration, potentially leading to increased toxicity.[2]
-
CYP3A4, CYP2D6, and P-gp Inducers: Conversely, inducers of these pathways may decrease this compound's plasma concentration, potentially reducing its efficacy.[2]
Q4: Are there any known pharmacodynamic interactions?
A4: Yes, pharmacodynamic interactions are a significant concern. The most critical is the potentiation of cardiotoxicity. For instance, the concurrent use of Trastuzumab and Doxorubicin leads to a significantly increased risk of cardiac dysfunction.[2][3] This is a class effect for anthracyclines and is highly relevant to this compound.
Troubleshooting Guide
Issue: Unexpectedly high toxicity observed in an in-vivo experiment with this compound.
Troubleshooting Steps:
-
Review Co-administered Agents: Check if any of the co-administered drugs are known inhibitors of CYP3A4, CYP2D6, or P-gp. Refer to the table below for examples.
-
Assess for Cardiotoxicity: If cardiac-related adverse events are observed, immediately review if cardiotoxic agents like Trastuzumab were used.
-
Evaluate Patient-Specific Factors: Consider if the animal model or patient has any underlying conditions (e.g., hepatic impairment) that could affect drug metabolism.
-
Dose Reduction: If a potential interaction is identified, consider a dose reduction of this compound or the interacting drug, and monitor for toxicity.
Issue: Reduced efficacy of this compound in a pre-clinical model.
Troubleshooting Steps:
-
Review Co-administered Agents: Check if any of the co-administered drugs are known inducers of CYP3A4, CYP2D6, or P-gp.
-
Consider Formulation: Ensure the formulation and administration route are appropriate and consistent.
-
Measure Drug Levels: If possible, measure plasma concentrations of this compound to confirm if they are within the expected therapeutic range.
Quantitative Data on Potential Drug-Drug Interactions (Extrapolated from Doxorubicin)
The following tables summarize quantitative data on drug-drug interactions observed with Doxorubicin, which may be applicable to this compound.
Table 1: Pharmacokinetic Interactions with Doxorubicin
| Interacting Drug/Class | Effect on Doxorubicin | Enzyme/Transporter Involved | Clinical Recommendation |
| Paclitaxel | Increased plasma concentrations of doxorubicin and its metabolites.[2] | P-gp | Administer Doxorubicin prior to paclitaxel if used concomitantly.[2] |
| CYP3A4/P-gp Inhibitors (e.g., Ketoconazole, Verapamil) | Increased Doxorubicin concentration and risk of toxicity. | CYP3A4, P-gp | Avoid concomitant use or monitor closely for toxicity. |
| CYP3A4/P-gp Inducers (e.g., Rifampin, St. John's Wort) | Decreased Doxorubicin concentration and potential for reduced efficacy. | CYP3A4, P-gp | Avoid concomitant use or consider increasing the Doxorubicin dose with careful monitoring. |
| Sorafenib | Increased Doxorubicin exposure. | Unknown | Monitor for increased toxicity. |
| Cyclosporine | Increased Doxorubicin exposure.[3] | P-gp | Monitor for increased toxicity. |
Table 2: Pharmacodynamic Interactions with Doxorubicin
| Interacting Drug | Adverse Effect | Severity | Clinical Recommendation |
| Trastuzumab | Increased risk of cardiac dysfunction.[2][3] | High | Avoid concomitant administration. Allow a washout period of up to 7 months for Trastuzumab before starting anthracycline therapy.[2] |
| 6-Mercaptopurine | Potentiation of hepatotoxicity.[2] | High | Monitor liver function closely. |
| Live Vaccines | Risk of generalized infection. | High | Avoid co-administration. |
Experimental Protocols
In Vitro Metabolism and Inhibition Assay (Example Protocol)
This protocol describes a general method to assess the potential of a new compound to inhibit the metabolism of this compound, likely mediated by CYP enzymes.
-
Materials: Human liver microsomes (HLMs), this compound, test compound, NADPH regenerating system, appropriate buffers, and analytical standards.
-
Incubation:
-
Pre-incubate HLMs with the test compound at various concentrations in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the remaining this compound and its metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of this compound metabolism at each concentration of the test compound.
-
Determine the IC50 value of the test compound for the inhibition of this compound metabolism.
-
Visualizations
Caption: Metabolic pathway of this compound and influence of interacting drugs.
Caption: Workflow for an in vitro drug-drug interaction study.
References
Technical Support Center: P-glycoprotein Mediated Efflux of Zorubicin
Welcome to the technical support center for researchers investigating the P-glycoprotein (P-gp) mediated efflux of Zorubicin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate for P-glycoprotein (P-gp)?
While direct kinetic studies on this compound are limited in publicly available literature, its classification as an anthracycline antibiotic, a derivative of daunorubicin, strongly suggests it is a P-gp substrate. Doxorubicin, a closely related anthracycline, is a well-established P-gp substrate, and this transporter is a primary mechanism of resistance to this class of drugs.[1][2]
Q2: What is the mechanism of P-gp mediated efflux of anthracyclines like this compound?
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of hydrophobic compounds out of the cell.[3] For anthracyclines, P-gp recognizes the drug within the cell membrane or cytoplasm and utilizes the energy from ATP hydrolysis to extrude it into the extracellular space. This process reduces the intracellular concentration of the drug, preventing it from reaching its therapeutic target, which for this compound is DNA intercalation and inhibition of topoisomerase II.
Q3: What are the common in vitro methods to study P-gp mediated efflux of this compound?
Several well-established assays can be adapted to study this compound efflux:
-
Calcein AM Efflux Assay: This is a fluorescence-based assay where the non-fluorescent Calcein AM readily enters cells and is converted to fluorescent calcein by intracellular esterases. Calcein itself is a P-gp substrate. In P-gp overexpressing cells, the fluorescence will be lower due to efflux. The effect of this compound as a potential P-gp substrate or inhibitor can be measured by changes in calcein accumulation.[3]
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent dye that accumulates in the mitochondria. It is also a known P-gp substrate. Similar to the Calcein AM assay, P-gp activity results in lower intracellular fluorescence. This assay can be used to assess the ability of this compound to compete with Rhodamine 123 for P-gp-mediated efflux.
-
Transwell Assay: This assay uses a polarized cell monolayer (e.g., Caco-2 or MDCK cells) grown on a porous membrane separating two compartments (apical and basolateral). By adding this compound to one compartment and measuring its appearance in the other over time, the bidirectional transport can be quantified. A higher basal-to-apical than apical-to-basal transport rate is indicative of P-gp mediated efflux.
Q4: How can I confirm that the observed efflux of my compound is specifically mediated by P-gp?
To confirm P-gp specific efflux, experiments should be conducted in the presence and absence of a known P-gp inhibitor, such as Verapamil or Cyclosporin A.[2] A significant increase in the intracellular accumulation of your compound or a decrease in its efflux rate in the presence of the inhibitor strongly suggests P-gp involvement. Comparing results between a parental cell line with low P-gp expression and a resistant cell line overexpressing P-gp is another common validation method.
Troubleshooting Guides
Problem 1: High background fluorescence or signal-to-noise ratio in fluorescence-based assays (Calcein AM, Rhodamine 123).
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound: | Anthracyclines like doxorubicin are known to be fluorescent, which can interfere with the assay.[4][5] Determine the excitation and emission spectra of this compound to check for overlap with your fluorescent probe. If there is significant overlap, consider using a non-fluorescent method or a fluorescent probe with a distinct spectral profile. |
| Incomplete washing: | Residual extracellular fluorescent probe can lead to high background. Ensure thorough and consistent washing steps with pre-warmed buffer between incubation and measurement. |
| Cell death/membrane damage: | High concentrations of this compound or other test compounds can be cytotoxic, leading to membrane leakage and non-specific fluorescence. Perform a cytotoxicity assay (e.g., MTT, LDH) at the concentrations used in your efflux experiment. Use sub-toxic concentrations for the efflux assay. |
| Incorrect filter sets on the plate reader/microscope: | Using incorrect excitation/emission filters will lead to poor signal and high background. Double-check the spectral properties of your fluorescent probe and ensure the instrument is set up with the appropriate filters. |
Problem 2: No significant difference in efflux between parental and P-gp overexpressing cell lines.
| Possible Cause | Troubleshooting Step |
| Low P-gp expression in the resistant cell line: | Confirm P-gp overexpression in your resistant cell line using Western blot or qPCR. Passage number can affect P-gp expression levels; use cells within a consistent and low passage number range. |
| This compound is a weak P-gp substrate: | While unlikely for an anthracycline, it's possible. Increase the incubation time or use a higher concentration of this compound (while remaining in the sub-toxic range) to see if a difference in efflux can be detected. |
| P-gp inhibitor is not effective or used at the wrong concentration: | The concentration of the P-gp inhibitor is critical. Perform a dose-response curve to determine the optimal concentration of your inhibitor (e.g., Verapamil) for your specific cell line. Ensure the inhibitor is fresh and properly stored. |
| Presence of other efflux pumps: | Other ABC transporters, like MRP1 or BCRP, could be contributing to efflux in both cell lines. Use specific inhibitors for other transporters to investigate their potential role. |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density: | Inconsistent cell numbers will lead to variability in fluorescence signal or transport rates. Ensure accurate cell counting and consistent seeding density across all wells and experiments. |
| Fluctuations in temperature: | P-gp is an active transporter, and its activity is temperature-dependent.[6] Maintain a constant temperature (typically 37°C) throughout the experiment. Pre-warm all buffers and solutions. |
| Inconsistent incubation times: | Precise timing of incubation with the fluorescent probe, test compound, and inhibitors is crucial for reproducible results. Use a timer and a consistent workflow for all samples. |
| Photobleaching of the fluorescent probe: | Excessive exposure to light can cause photobleaching and reduce the fluorescent signal. Minimize the exposure of your samples to light, especially during incubation and before measurement. |
Quantitative Data
Table 1: Kinetic Parameters for P-gp Mediated Efflux of Anthracyclines
| Anthracycline | Cell Line | Km (µM) | Vmax (relative units) | Reference |
| Daunorubicin | Various MDR cell lines | ~1.5 | Correlates with P-gp expression | [7] |
| Hydroxyrubicin | K562 resistant cells | 2 ± 0.5 | 2.5 times less efficient than Doxorubicin | [8] |
Note: Km and Vmax values can vary significantly depending on the experimental system and cell line used.
Table 2: IC50 Values of P-gp Inhibitors on Doxorubicin Transport
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Verapamil | K562-Dox | Not specified, but effective | [9] |
| Cyclosporin A | LLC-GA5-COL150 | 3.66 | [10] |
| SDZ PSC 833 | LLC-GA5-COL150 | 0.29 | [10] |
| Lomerizine | K562-Dox | <10 | [9] |
Experimental Protocols
Protocol 1: Calcein AM Efflux Assay
Objective: To determine if this compound is a substrate or inhibitor of P-gp by measuring its effect on Calcein AM efflux.
Materials:
-
Parental and P-gp overexpressing cells (e.g., MCF7 and MCF7/ADR)
-
96-well black, clear-bottom plates
-
Calcein AM stock solution (1 mM in DMSO)
-
This compound stock solution
-
P-gp inhibitor (e.g., Verapamil) stock solution
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Wash the cells twice with pre-warmed HBSS.
-
Prepare working solutions of this compound and Verapamil in HBSS at the desired concentrations.
-
Add the test compounds (this compound, Verapamil as a positive control, and vehicle control) to the respective wells and incubate for 30 minutes at 37°C.
-
Prepare a 1 µM Calcein AM working solution in HBSS.
-
Add the Calcein AM solution to all wells and incubate for another 30 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold HBSS to stop the efflux.
-
Add 100 µL of ice-cold HBSS to each well.
-
Immediately measure the fluorescence intensity using a plate reader.
Data Analysis:
-
Calculate the percentage of calcein retention relative to the control (untreated) cells. A lower fluorescence indicates higher P-gp activity. An increase in fluorescence in the presence of this compound suggests it may be inhibiting P-gp.
Protocol 2: Rhodamine 123 Efflux Assay
Objective: To assess the effect of this compound on the efflux of the P-gp substrate Rhodamine 123.
Materials:
-
Parental and P-gp overexpressing cells
-
24-well plates
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
This compound stock solution
-
P-gp inhibitor (e.g., Verapamil) stock solution
-
HBSS or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 24-well plates and grow to 70-80% confluency.
-
Pre-incubate the cells with this compound, Verapamil, or vehicle control in HBSS for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL to all wells and incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold HBSS.
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Measure the fluorescence of the cell lysates in a fluorometer or analyze the cells by flow cytometry.
Data Analysis:
-
Compare the intracellular Rhodamine 123 concentration between different treatment groups. A higher fluorescence in this compound-treated cells compared to the control indicates inhibition of P-gp-mediated Rhodamine 123 efflux.
Visualizations
Caption: P-gp mediated efflux of this compound from a cancer cell.
Caption: A generalized experimental workflow for P-gp efflux assays.
Caption: A logical approach to troubleshooting common issues in P-gp efflux experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The efflux of anthracyclines in multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Kinetics of daunorubicin transport by P-glycoprotein of intact cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein-mediated efflux of hydroxyrubicin, a neutral anthracycline derivative, in resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increase in doxorubicin cytotoxicity by inhibition of P-glycoprotein activity with lomerizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zorubicin and Doxorubicin: An In-depth Efficacy Comparison for Researchers
In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone for treating a variety of malignancies. Among them, Doxorubicin is a well-established and widely used agent. Zorubicin, a derivative of daunorubicin, has also been investigated for its therapeutic potential. This guide provides a detailed comparison of the efficacy of this compound and Doxorubicin, drawing upon available clinical and preclinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Path of Cytotoxicity
Both this compound and Doxorubicin are members of the anthracycline family and exert their cytotoxic effects through similar mechanisms. Their primary modes of action involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of DNA processes ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
The signaling pathway for anthracycline-induced cytotoxicity is multifaceted. Upon entering the cell, these drugs intercalate into the DNA, leading to a cascade of events that culminate in cell death.
Efficacy in Hematological Malignancies: An Indirect Comparison in Acute Myeloid Leukemia (AML)
This compound in AML: A large clinical trial involving 745 patients compared the efficacy of this compound with Idarubicin in induction therapy for newly diagnosed AML. The study concluded that there were no significant differences in outcome between the two treatment arms.[1][2]
Doxorubicin in AML: Multiple studies have evaluated Doxorubicin in combination with cytarabine for AML induction therapy. A randomized controlled trial with 244 AML patients showed that the complete remission (CR) rate for the Doxorubicin group was 52.5% , which was comparable to the 49.2% CR rate observed in the Idarubicin group (P=0.6).[3][4] Another retrospective study involving 143 AML patients also found comparable CR rates between Doxorubicin and Idarubicin treatment groups (67.1% and 68.7%, respectively).[5]
| Drug | Comparator | Patient Population | Key Efficacy Endpoint | Result | Reference |
| This compound | Idarubicin | 745 patients with newly diagnosed AML | Overall Outcome | No significant difference | [1][2] |
| Doxorubicin | Idarubicin | 244 patients with AML | Complete Remission (CR) | 52.5% (Doxorubicin) vs. 49.2% (Idarubicin) (p=0.6) | [3][4] |
| Doxorubicin | Idarubicin | 143 patients with de novo AML | Complete Remission (CR) | 67.1% (Doxorubicin) vs. 68.7% (Idarubicin) | [5] |
Table 1: Comparative Efficacy Data in Acute Myeloid Leukemia (AML)
Based on these indirect comparisons, both this compound and Doxorubicin demonstrate comparable efficacy to Idarubicin in achieving complete remission in patients with AML. This suggests that their effectiveness in this indication is likely similar.
Efficacy in Solid Tumors: Focus on Undifferentiated Carcinoma of the Nasopharynx (UCNT) and Breast Cancer
This compound in UCNT: A randomized clinical trial evaluated the efficacy of this compound monotherapy in patients with undifferentiated carcinoma of the nasopharynx (UCNT). In this study, this compound administered at a dose of 325 mg/m² resulted in a complete response (CR) rate of 11.75% (4 out of 34 evaluable patients) and an overall response rate (CR + partial response) of 23.5% (8 out of 34 evaluable patients).[6]
Doxorubicin in Solid Tumors: Doxorubicin has demonstrated broad efficacy across a range of solid tumors. In a meta-analysis of adjuvant therapy for breast cancer, Doxorubicin-containing regimens showed a significant benefit in disease-free survival (DFS) and overall survival (OS) compared to no chemotherapy.[7] For metastatic breast cancer, Doxorubicin monotherapy has been shown to produce objective remission rates of around 29-47% in various clinical trial settings.[8][9]
| Drug | Cancer Type | Patient Population | Dosage | Key Efficacy Endpoint | Result | Reference |
| This compound | Undifferentiated Carcinoma of the Nasopharynx (UCNT) | 40 patients (34 evaluable) | 325 mg/m² | Response Rate (CR+PR) | 23.5% | [6] |
| Doxorubicin | Metastatic Breast Cancer | 77 patients | 60 mg/m² (48-h infusion) | Objective Remission Rate | 29% | [8] |
| Doxorubicin | Advanced Breast Cancer | 141 patients | 60 mg/m² | Response Rate (CR+PR) | 47% | [9] |
Table 2: Efficacy Data in Solid Tumors
Due to the different cancer types and trial designs, a direct comparison of the efficacy of this compound and Doxorubicin in solid tumors is challenging based on the available data. Doxorubicin has a well-established and broad spectrum of activity in various solid tumors, supported by a larger body of clinical evidence. The data for this compound in solid tumors is more limited.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies for the key clinical trials cited.
This compound in Undifferentiated Carcinoma of the Nasopharynx (UCNT)
-
Study Design: Randomized clinical trial.[6]
-
Patient Population: 80 patients with histologically confirmed UCNT with primary tumors in the nasopharynx.[6]
-
Treatment Arm (this compound Monotherapy): 40 patients received this compound at a dose of 325 mg/m² intravenously on day 1 of a 4-week cycle.[6]
-
Evaluation: Tumor response was evaluated based on standard criteria.[6]
Doxorubicin in Acute Myeloid Leukemia (AML)
-
Treatment Arm (Doxorubicin): Patients received an induction regimen including Doxorubicin.[3]
-
Evaluation: The primary efficacy endpoint was the rate of complete remission.[3][4]
Conclusion
This comparative guide highlights the available efficacy data for this compound and Doxorubicin. While direct comparative trials are lacking, an indirect comparison in the context of AML suggests that both agents possess similar efficacy. Doxorubicin has a more extensive evidence base demonstrating its efficacy across a wide range of solid tumors. The choice between these agents in a clinical or research setting would depend on the specific malignancy, patient characteristics, and the evolving landscape of clinical data. Further head-to-head trials would be necessary to definitively establish the comparative efficacy of this compound and Doxorubicin.
References
- 1. A systematic collaborative overview of randomized trials comparing idarubicin with daunorubicin (or other anthracyclines) as induction therapy for acute myeloid leukaemia. AML Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic collaborative overview of randomized trials comparing idarubicin with daunorubicin (or other anthracyclines) as induction therapy for acute myeloid leukaemia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Treatment outcome of doxorubicin versus idarubicin in adult acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized study of this compound versus this compound-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. A comparative study of doxorubicin and epirubicin in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized comparison of single-agent doxorubicin and epirubicin as first-line cytotoxic therapy in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Zorubicin and Epirubicin: Efficacy and Mechanism of Action
In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone for treating a wide array of malignancies. This guide provides a detailed in vitro comparison of two such agents: Zorubicin and Epirubicin. While direct comparative in vitro studies are limited, this document synthesizes available data to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms of action and cytotoxic profiles.
Mechanism of Action: A Tale of Two Anthracyclines
Both this compound and Epirubicin belong to the anthracycline class of cytotoxic antibiotics and share a fundamental mechanism of action centered on the disruption of DNA replication and function within cancer cells.[1][2] Their primary modes of action include:
-
DNA Intercalation: Both molecules insert themselves between the base pairs of the DNA double helix.[1][3] This physical obstruction interferes with the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound and Epirubicin are potent inhibitors of topoisomerase II.[1][2] By stabilizing the complex formed between this enzyme and DNA, they prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): A common feature of anthracyclines is their ability to generate free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to their cytotoxic effects.[4][5]
While their core mechanisms are similar, subtle structural differences may influence their specific interactions with cellular targets and contribute to variations in their efficacy and toxicity profiles.
Comparative In Vitro Efficacy
This compound:
Limited in vitro data is available for this compound. As a derivative of daunorubicin, its cytotoxic activity is expected to be significant against a range of hematological and solid tumor cell lines.[1]
Epirubicin:
Epirubicin has been extensively studied in vitro, often in comparison to its close analog, Doxorubicin. These studies have demonstrated its potent cytotoxic effects across numerous cancer cell lines. For instance, in a study on the U-87 glioma cell line, Epirubicin exhibited a dose-dependent cytotoxic effect with an IC50 of 6.3 µM.[6] Another study on various tumor cell types showed comparable efficacy between Epirubicin (and Doxorubicin) and its liposomal formulations.[7]
The following table summarizes representative in vitro cytotoxicity data for Epirubicin against various cancer cell lines. It is important to note that these values can vary significantly depending on the cell line and the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-87 | Glioma | 6.3 | [6] |
| MCF-7 | Breast Adenocarcinoma | Not explicitly stated in µM | [7] |
| SK-BR-3 | Breast Adenocarcinoma | Not explicitly stated in µM | [7] |
| DU-145 | Prostate Carcinoma | Not explicitly stated in µM | [7] |
Signaling Pathways and Cellular Effects
The cytotoxic action of both this compound and Epirubicin culminates in the activation of signaling pathways that lead to cell cycle arrest and apoptosis.
DNA Damage Response and Apoptosis Induction
The DNA double-strand breaks induced by this compound and Epirubicin trigger the DNA Damage Response (DDR) pathway. This complex signaling cascade involves the activation of kinases such as ATM and ATR, which in turn phosphorylate a host of downstream targets, including the tumor suppressor protein p53.[5] Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, initiate apoptosis.[8][9]
The apoptotic cascade initiated by these anthracyclines can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspases.[10] The extrinsic pathway involves the activation of death receptors on the cell surface, such as Fas, which directly activates caspase-8.[11]
Caption: Simplified signaling pathway of this compound and Epirubicin.
Cell Cycle Arrest
In vitro studies have shown that Epirubicin can induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. For example, in some breast cancer cell lines, Epirubicin treatment leads to an arrest in the G2/M phase of the cell cycle.[12] This arrest prevents cells with damaged DNA from proceeding through mitosis, thus inhibiting proliferation.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of cytotoxic agents like this compound and Epirubicin.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Epirubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound or Epirubicin at the desired concentrations and for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug.
Caption: General experimental workflow for in vitro drug testing.
Conclusion
This compound and Epirubicin are potent anthracycline chemotherapeutics that induce cancer cell death through a shared mechanism involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. While a direct in vitro comparison is lacking, the available data suggest that both agents are effective cytotoxic drugs. Epirubicin has been extensively characterized, demonstrating broad-spectrum activity against various cancer cell lines. Further in vitro studies directly comparing this compound and Epirubicin are warranted to delineate any potential differences in their potency, cellular uptake, and induction of specific signaling pathways, which could inform their future clinical development and application.
References
- 1. Buy this compound | 54083-22-6 | >98% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Studies of Zorubicin: A Comparative Guide
This guide provides a comparative analysis of Zorubicin based on available head-to-head clinical study data. It is intended for researchers, scientists, and drug development professionals seeking to understand the clinical performance of this compound relative to other chemotherapeutic agents.
Core Findings
Two key head-to-head clinical studies involving this compound have been identified. In the treatment of Acute Myeloid Leukaemia (AML), a large systematic overview of randomized trials found no significant difference in outcome between this compound and Idarubicin. For Undifferentiated Carcinoma of the Nasopharynx (UCNT), a randomized study demonstrated that this compound in combination with Cisplatin yielded a significantly higher response rate than this compound monotherapy.
Data Presentation
The following tables summarize the quantitative data extracted from the abstracts of the key clinical studies. Please note that access to the full text of these publications was not possible; therefore, the data presented here is based on the available abstracts.
Table 1: this compound vs. Idarubicin in Acute Myeloid Leukaemia (AML)
Data from a systematic collaborative overview of randomized trials.
| Outcome Measure | This compound | Idarubicin | p-value |
| Complete Remission | Not specified in abstract | Not specified in abstract | No significant difference |
| Overall Survival | Not specified in abstract | Not specified in abstract | No significant difference |
| Disease-Free Survival | Not specified in abstract | Not specified in abstract | No significant difference |
Note: The abstract of this large collaborative overview involving 745 patients in the this compound arm concluded that there were "no significant differences in outcome" when compared to Idarubicin.[1]
Table 2: this compound Monotherapy vs. This compound-Cisplatin in Undifferentiated Carcinoma of the Nasopharynx (UCNT)
Data from a randomized study.[2]
| Outcome Measure | This compound Monotherapy (Group A) | This compound + Cisplatin (Group B) |
| Number of Patients | 40 (34 evaluable) | 40 (36 evaluable) |
| Complete Response (CR) | 11.75% (4/34) | 27.78% (10/36) |
| Partial Response (PR) | 11.75% (4/34) | 47.22% (17/36) |
| Overall Response Rate (CR+PR) | 23.5% (8/34) | 75% (27/36) |
| Grade 3-4 Granulocytopenia | 15% (6/40) | 25% (10/40) |
| Grade 3-4 Thrombocytopenia | 5% (2/40) | 20% (8/40) |
| Febrile Neutropenia | 0 | 2 |
| Nausea/Vomiting (any grade) | 7.5% (3/40) | 32.5% (13/40) |
| Cardiac Toxicity (any grade) | 7.5% (3/40) | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial results. As the full text of the referenced studies was not accessible, the following protocol summaries are based on the information provided in the abstracts.
AML Study: this compound vs. Idarubicin
-
Study Design: A systematic collaborative overview of individual patient data from randomized controlled trials.
-
Patient Population: Newly diagnosed Acute Myeloid Leukaemia.
-
Intervention: The specific dosages and administration schedules for this compound and Idarubicin were not detailed in the abstract. Both were used in combination with cytosine arabinoside as induction chemotherapy.
UCNT Study: this compound Monotherapy vs. This compound-Cisplatin
-
Study Design: A randomized controlled trial.
-
Patient Population: Patients with undifferentiated carcinoma of the nasopharynx.
-
Intervention Arms:
-
Evaluation: The abstract does not specify the response evaluation criteria used.
Mechanism of Action and Signaling Pathway
This compound, as an anthracycline antibiotic, is understood to exert its cytotoxic effects primarily through two established mechanisms:
-
DNA Intercalation: The planar ring structure of this compound inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.
-
Topoisomerase II Inhibition: this compound poisons topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. By stabilizing the transient DNA-topoisomerase II complex, this compound prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent apoptosis.
The following diagram illustrates the generally accepted signaling pathway for the anticancer effects of anthracyclines, which is considered representative of this compound's mechanism of action.
Caption: General mechanism of action for anthracyclines like this compound.
The diagram below outlines the experimental workflow of the randomized clinical trial comparing this compound monotherapy with a this compound-Cisplatin combination in UCNT.
Caption: Workflow of the UCNT clinical trial.
References
A Comparative Meta-Analysis of Zorubicin Clinical Trial Outcomes
This guide provides a comprehensive comparison of clinical trial outcomes for zorubicin, an anthracycline antibiotic, benchmarked against relevant therapeutic alternatives. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's efficacy and safety profile across different cancer types.
Efficacy of this compound in Clinical Trials
This compound has been evaluated as both a monotherapy and in combination with other chemotherapeutic agents. The following tables summarize the quantitative outcomes from key clinical trials.
Table 1: Efficacy of this compound in Undifferentiated Carcinoma of the Nasopharynx (UCNT)
| Treatment Arm | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Overall Response Rate (ORR) |
| This compound Monotherapy | 34 | 4 (11.75%) | 4 (11.75%) | 14 (41.18%) | 12 (35.29%) | 8/34 (23.5%) |
| This compound + Cisplatin | 36 | 10 (27.78%) | 17 (47.22%) | 3 (8.33%) | 6 (16.67%) | 27/36 (75%) |
Data sourced from a randomized study in patients with undifferentiated carcinoma of the nasopharynx.[1]
Table 2: Efficacy of High-Dose this compound in Advanced Soft Tissue Sarcoma
| Response Category | Number of Patients (N=20) | Percentage |
| Complete Response (CR) | 2 | 10% |
| Partial Response (PR) | 6 | 30% |
| Stable Disease (SD) | 6 | 30% |
| Progressive Disease (PD) | 6 | 30% |
| Overall Response Rate (ORR) | 8 | 40% |
Data from a pilot study on high-dose this compound in adult patients with advanced soft tissue sarcoma.[2]
Comparative Efficacy with Other Anthracyclines
In the context of acute myeloid leukemia (AML), this compound has been compared with other anthracyclines like idarubicin. A collaborative overview of randomized trials indicated no significant difference in complete remission rates when comparing idarubicin to this compound.[3] Another meta-analysis also found no significant difference in disease-free survival between idarubicin and this compound.[4]
Safety and Toxicity Profile of this compound
The primary toxicities associated with this compound are hematological, which is consistent with other anthracyclines.
Table 3: Grade 3-4 Toxicities in the UCNT Trial
| Adverse Event | This compound Monotherapy (N=40) | This compound + Cisplatin (N=40) |
| Granulocytopenia | 6 | 10 |
| Thrombocytopenia | 2 | 8 |
| Febrile Neutropenia | 0 | 2 |
| Nausea/Vomiting (any grade) | 3 | 13 |
| Cardiac Toxicity (rhythm) | 3 | Not specified |
Data sourced from a randomized study in patients with undifferentiated carcinoma of the nasopharynx.[1]
In the high-dose study for soft tissue sarcoma, the major toxicity was Grade 4 granulocytopenia, occurring in 42 of 66 cycles.[2] Notably, no cumulative cardiotoxicity was observed up to a total cumulative dose of 3,000 mg/m2.[2]
Experimental Protocols
Randomized Trial in Undifferentiated Carcinoma of the Nasopharynx: A total of 80 patients were enrolled and randomized into two groups.[1]
-
Group A (Monotherapy): Received this compound at a dose of 325 mg/m² on day 1.[1]
-
Group B (Combination Therapy): Received this compound at 250 mg/m² on day 1 and cisplatin at 30 mg/m² on days 2-5.[1]
-
The treatment cycle was repeated every four weeks for both groups.[1]
Pilot Study in Advanced Soft Tissue Sarcoma: Twenty-one patients were included in this study.
-
Treatment: All evaluable patients (20) received this compound at a dose of 600 mg/m² per cycle, divided over 3 days.[2]
-
Cycle Interval: The inter-cycle interval was four weeks.[2]
-
Cardiac Monitoring: Left ventricular ejection fraction was monitored before each cycle to assess cardiac function.[2]
Mechanism of Action and Signaling Pathways
This compound, like other anthracyclines, exerts its anticancer effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II.[5] This leads to the disruption of DNA replication and transcription, ultimately causing apoptosis in cancer cells.
When used in combination, the mechanism of the partner drug is also critical. Cisplatin, for example, forms adducts with DNA, leading to cross-links that trigger apoptosis.
Experimental Workflow
The design and execution of clinical trials follow a structured workflow to ensure patient safety and data integrity. A generalized workflow for a randomized clinical trial is depicted below.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Zorubicin
A detailed protocol for the safe handling, use, and disposal of the antineoplastic agent Zorubicin in a laboratory setting.
This compound is a potent antineoplastic agent, an anthracycline antibiotic that is a derivative of daunorubicin.[1][2] As a chemotherapeutic agent, it functions by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is critical for DNA replication and transcription.[1][2] Due to its hazardous nature, strict adherence to safety protocols is imperative to minimize exposure and ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. All personnel handling this compound must use the following equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double pair of chemotherapy-rated nitrile gloves. |
| Body Protection | Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Goggles/Face Shield | Chemical splash goggles and a face shield. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used, especially when handling the powder form or when there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound must be conducted in a designated area, such as a certified Class II, Type B2 biological safety cabinet (BSC) or a chemical fume hood to prevent contamination and exposure.
-
Preparation of the Work Area :
-
Before beginning any work, ensure the BSC or fume hood is certified and functioning correctly.
-
Cover the work surface with a plastic-backed absorbent pad. This will contain any potential spills and simplify the cleanup process.
-
-
Reconstitution and Handling :
-
When handling the powdered form of this compound, exercise extreme caution to avoid aerosolization.
-
Use sealed vials and syringes with Luer-Lok™ fittings to prevent accidental disconnection and leakage.
-
When reconstituting the powder, inject the diluent slowly down the side of the vial to minimize frothing and aerosol generation.
-
Vent vials with a sterile needle and a hydrophobic filter to equalize pressure.
-
-
During the Experiment :
-
Always wear the full complement of PPE as specified in the table above.
-
Change the outer pair of gloves immediately if they become contaminated.
-
Keep all containers of this compound sealed when not in use.
-
Transport this compound solutions in a clearly labeled, sealed, and shatterproof secondary container.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Sharps : Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant sharps container for hazardous waste.
-
Contaminated PPE and Materials : Gloves, gowns, absorbent pads, and other contaminated disposable items should be placed in a clearly labeled hazardous waste bag or container.
-
Liquid Waste : Unused this compound solutions and contaminated liquids should be collected in a sealed, leak-proof hazardous waste container. Do not pour this compound waste down the drain.
-
Decontamination of Reusable Items : Reusable glassware should be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by thorough rinsing.
Emergency and Exposure Plan
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Spills :
-
Minor Spills : If you are trained and have the appropriate spill kit, you can clean up a minor spill. Wear full PPE. Cover the spill with an absorbent material, working from the outside in. Clean the area with a detergent solution followed by a 10% bleach solution. All cleanup materials must be disposed of as hazardous waste.
-
Major Spills : Evacuate the area immediately and notify your institution's environmental health and safety (EHS) office. Restrict access to the area until it has been decontaminated by trained personnel.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
